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  • Product: E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine
  • CAS: 869355-22-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine

An In-Depth Technical Guide to E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine: Structure, Properties, Synthesis, and Applications Introduction In the landscape of modern drug discovery and molecular biology, modifie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and molecular biology, modified nucleosides are foundational tools that drive innovation. Unlike their natural counterparts, which are the fundamental building blocks of DNA and RNA, chemically altered nucleosides offer enhanced stability, novel functionalities, and targeted biological activity.[1] These attributes have positioned them as critical components in the development of antiviral and anticancer therapeutics, as well as in the synthesis of custom oligonucleotides for research, diagnostics, and RNA-based medicines.[2][3]

This guide provides a comprehensive technical overview of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine, a specialized derivative of 2'-deoxyuridine. We will dissect its chemical architecture, explore its physicochemical properties, detail a robust synthetic pathway with explanations for key methodological choices, and illuminate its primary applications. This document is intended for researchers, chemists, and drug development professionals who utilize modified nucleosides to advance their scientific objectives.

Section 1: Chemical Identity and Physicochemical Properties

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a multi-functional molecule designed for specific applications, primarily in solid-phase oligonucleotide synthesis. Its structure incorporates three key modifications to the native 2'-deoxyuridine scaffold, each serving a distinct purpose.

Chemical Structure of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine struct struct

Caption: Chemical structure highlighting the core components.

The table below summarizes the key physicochemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 869355-22-6[4][5][6]
Molecular Formula C₃₄H₃₄N₂O₉[4][5]
Molecular Weight 614.66 g/mol [4]
Appearance Typically a white to off-white powder or solidGeneral
Purity ≥95% (as specified by commercial suppliers)[4]
Solubility Soluble in organic solvents like Dichloromethane, Acetonitrile, DMFGeneral
Storage Conditions 4°C, desiccated, protected from light[6]

Section 2: The Rationale for Modification - A Scientific Perspective

The utility of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine stems directly from its engineered chemical features. Understanding the function of each modification is crucial to appreciating its role in synthesis and biology.

  • The 5'-O-Dimethoxytrityl (DMT) Group : This bulky, acid-labile protecting group is the cornerstone of modern automated oligonucleotide synthesis.[7] Its purpose is to cap the 5'-hydroxyl group of the deoxyribose sugar, preventing unwanted reactions during the phosphoramidite coupling step.[] The key advantage of the DMT group is its stability under the basic and neutral conditions of the synthesis cycle, coupled with its rapid and clean removal by a mild acid (e.g., trichloroacetic acid). This deprotection step regenerates the 5'-hydroxyl of the growing oligonucleotide chain, preparing it for the addition of the next nucleotide.[7] This controlled, stepwise addition is what enables the precise construction of long DNA sequences.

  • The 2'-Deoxyribose Sugar : The absence of a hydroxyl group at the 2' position of the furanose ring defines this molecule as a deoxyribonucleoside, making it a building block for DNA, not RNA. This distinction is fundamental for applications aimed at creating synthetic DNA strands or DNA-based therapeutics.

  • The E-5-(2-Carbomethoxyvinyl) Group : Modification at the C5 position of the pyrimidine base is a well-established strategy for altering the biological and physical properties of nucleosides and the oligonucleotides that contain them.[9] The introduction of the electron-withdrawing carbomethoxyvinyl moiety can influence base pairing, enhance resistance to degradation by nucleases, and serve as a reactive handle for further chemical modifications. In a therapeutic context, C5-substituted pyrimidine nucleosides are widely investigated as antiviral agents.[10][11] The mechanism often involves phosphorylation of the nucleoside by viral kinases, followed by its incorporation into the replicating viral genome, which ultimately inhibits viral DNA synthesis and terminates replication.[4][12]

Section 3: Synthesis and Purification

The synthesis of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a multi-step process that requires precise control over reaction conditions. The following protocol outlines a logical and field-proven pathway, starting from the commercially available 5-iodo-2'-deoxyuridine.

Caption: Synthetic workflow for the target compound.

Experimental Protocol:

  • Step 1: 5'-O-Protection with DMT-Chloride

    • Rationale: To selectively protect the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for future phosphitylation. This selectivity is achieved due to the higher reactivity of the primary hydroxyl compared to the secondary one.

    • Procedure:

      • Dissolve 5-iodo-2'-deoxyuridine in anhydrous pyridine in a flame-dried, argon-purged flask.

      • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess (e.g., 1.1 equivalents).[13]

      • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

      • Purify the resulting 5'-O-DMT-5-iodo-2'-deoxyuridine intermediate by silica gel column chromatography.

  • Step 2: Palladium-Catalyzed Heck Cross-Coupling

    • Rationale: The Heck reaction is a powerful and reliable method for forming carbon-carbon bonds. It is chosen here for its high efficiency in coupling vinyl compounds (methyl acrylate) to aryl or vinyl halides (the 5-iodo-uracil base) with excellent stereochemical control, ensuring the formation of the desired E-isomer.[14]

    • Procedure:

      • Combine the purified 5'-O-DMT-5-iodo-2'-deoxyuridine, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine) in an appropriate solvent like acetonitrile.

      • Add methyl acrylate in excess.

      • Heat the mixture under an inert atmosphere and monitor by TLC or HPLC.

      • Once the starting material is consumed, cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Step 3: Purification and Quality Control

    • Rationale: Rigorous purification is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the final compound meets the high-purity standards required for oligonucleotide synthesis (typically >95%).

    • Procedure:

      • Purify the crude product from Step 2 using silica gel column chromatography, employing a gradient of ethyl acetate in hexane or dichloromethane.

      • Combine the fractions containing the pure product and evaporate the solvent.

      • Confirm the identity and purity of the final product using:

        • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

        • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.[15]

        • High-Performance Liquid Chromatography (HPLC): To determine purity.

Section 4: Core Applications in Research and Development

The primary value of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine lies in its application as a precursor for synthesizing modified DNA.

Oligonucleotide Synthesis

Before it can be used in an automated DNA synthesizer, the 3'-hydroxyl group of the title compound must be converted into a reactive phosphoramidite. This is achieved by reacting it with an agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[13] The resulting phosphoramidite is the final building block that is incorporated into a growing DNA chain during solid-phase synthesis.

The phosphoramidite method is a cyclical process, with each cycle adding one nucleotide.

Caption: The automated phosphoramidite synthesis cycle.

Oligonucleotides containing the E-5-(2-carbomethoxyvinyl)uridine modification can be used in various applications, including antisense therapy, siRNA, and diagnostic probes, where enhanced stability and modified binding properties are advantageous.

Therapeutic Potential

While the DMT-protected form is a synthetic intermediate, the corresponding deprotected nucleoside, E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine, is of significant interest as a potential therapeutic agent. Its structure is analogous to other C5-vinyl-substituted pyrimidines, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), which are potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[10][11]

The proposed mechanism of action involves selective phosphorylation by viral thymidine kinase, an enzyme not as active in uninfected host cells.[4] The resulting monophosphate is further converted to the triphosphate form, which acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication.[4]

Conclusion

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine stands as a testament to the power of rational chemical design in the life sciences. It is not merely a chemical compound but a precision tool, engineered for the demanding process of automated oligonucleotide synthesis. The strategic placement of the 5'-DMT protecting group, the 2'-deoxy backbone, and the C5-carbomethoxyvinyl modification provides chemists and biologists with a versatile building block for creating novel DNA structures. Its applications range from the synthesis of highly stable therapeutic oligonucleotides to its potential as a precursor for developing new antiviral drugs. A thorough understanding of its structure, properties, and synthesis is therefore essential for any scientist working at the cutting edge of nucleic acid chemistry and drug development.

References

  • Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. PMC.
  • 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives.
  • Discussion on Modified Nucleosides. BLDpharm.
  • Nucleotide Therapeutics: Base-Modified Nucleosides Driving Precision Medicine. AiFChem.
  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applic
  • E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine. CymitQuimica.
  • Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. PubMed.
  • E-5-(2-Carbomethoxyvinyl)-2′-deoxy-5′-O-DMT-uridine, CAS 869355-22-6. Santa Cruz Biotechnology.
  • Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E)-5-(2-halovinyl)-2'-deoxycytidines. PubMed.
  • Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. PubMed.
  • E-5- CAS 869355-22-6. usbio.net.
  • Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe. PMC.
  • New Synthesis of 5-Carboxy-2′-deoxyuridine and Its Incorporation into Synthetic Oligonucleotides.
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.
  • Process for the synthesis of oligonucleotides.
  • Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine. PubMed.
  • Role of the incorporation of (E)-5-(2-iodovinyl)-2'-deoxyuridine and its carbocyclic analogue into DNA of herpes simplex virus type 1-infected cells in the antiviral effects of these compounds. PubMed.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine Precursors

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine, a critical precursor in the development of modified oligonucleotid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine, a critical precursor in the development of modified oligonucleotides for therapeutic and diagnostic applications. We will delve into the intricacies of two primary synthetic strategies: the Palladium-catalyzed Heck coupling and the Wittig reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that inform the choice of methodology. We will explore the pivotal role of the 4,4'-dimethoxytrityl (DMT) protecting group, reaction optimization, and purification techniques to ensure the synthesis of high-purity target compounds.

Introduction: The Significance of C5-Modified Deoxyuridine Analogs

The modification of nucleosides at the C5 position of the pyrimidine ring has been a cornerstone of medicinal chemistry and chemical biology for decades. These modifications can profoundly influence the biological properties of nucleosides and the oligonucleotides into which they are incorporated. E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine and its derivatives are of particular interest due to their utility as antiviral agents and as building blocks for antisense oligonucleotides and siRNAs. The carbomethoxyvinyl group can serve as a versatile handle for further functionalization or can directly impart desirable pharmacokinetic and pharmacodynamic properties.

The synthesis of these precursors, particularly with the acid-labile 5'-O-DMT group, requires a nuanced understanding of organic chemistry principles to achieve high yields and purity. The 4,4'-dimethoxytrityl (DMT) group is a crucial protecting group for the 5'-hydroxyl function of nucleosides, essential for automated solid-phase oligonucleotide synthesis.[1] Its bulky nature provides significant steric protection, and its lability under mild acidic conditions allows for its selective removal during the synthesis cycle.[1][2]

This guide will focus on two of the most robust and widely adopted methods for the introduction of the carbomethoxyvinyl moiety at the C5 position of 2'-deoxyuridine: the Heck coupling reaction and the Wittig olefination.

The Gatekeeper of Oligonucleotide Synthesis: The 5'-O-DMT Protecting Group

Before delving into the core synthetic pathways, it is paramount to understand the strategic importance of the 5'-O-DMT protecting group. In the context of oligonucleotide synthesis, the DMT group serves several critical functions:

  • Directional Control: It ensures the stepwise, 3'-to-5' directional assembly of the oligonucleotide chain by preventing self-polymerization of phosphoramidite monomers.[1]

  • Enhanced Lipophilicity: The DMT group significantly increases the hydrophobicity of the nucleoside, which is advantageous for purification using reversed-phase high-performance liquid chromatography (HPLC).[3][4] This "DMT-on" purification strategy is highly effective for separating the full-length product from shorter, "failure" sequences.[3][5]

  • Reaction Monitoring: The release of the DMT cation upon acid treatment results in a bright orange color, which can be quantified spectrophotometrically at 495 nm to monitor the efficiency of each coupling step in automated synthesis.[6]

Protocol: 5'-O-DMT Protection of 2'-deoxyuridine

This protocol outlines the standard procedure for the introduction of the DMT group onto the 5'-hydroxyl of 2'-deoxyuridine.

Materials:

  • 2'-deoxyuridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate the 2'-deoxyuridine with anhydrous pyridine to remove residual water.

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Add DMT-Cl (typically 1.1-1.3 equivalents) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding methanol.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to afford the 5'-O-DMT-2'-deoxyuridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as DMT-Cl is highly reactive towards water, which would lead to the formation of DMT-OH and reduce the yield of the desired product.

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Methanol Quench: Methanol reacts with any excess DMT-Cl to form DMT-OCH3, a byproduct that is easily separated during chromatography.

Pathway 1: Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful and versatile method for forming carbon-carbon bonds, specifically for the alkenylation of aryl or vinyl halides.[7] In the context of nucleoside chemistry, it provides a direct route to C5-vinylated pyrimidines. The synthesis of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine via this pathway typically starts from 5-iodo-2'-deoxy-5'-O-DMT-uridine and methyl acrylate.

Reaction Mechanism and Rationale

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the nucleoside, followed by migratory insertion of the alkene (methyl acrylate) and subsequent β-hydride elimination to yield the desired E-alkene product and regenerate the palladium(0) catalyst. The E-isomer is generally favored due to thermodynamic stability.

Heck_Reaction_Mechanism

Experimental Protocol: Heck Coupling

Materials:

  • 5-Iodo-2'-deoxy-5'-O-DMT-uridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or a more specialized ligand like SerrKap palladacycle[8]

  • Triethylamine (TEA) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Procedure:

  • To a solution of 5-iodo-2'-deoxy-5'-O-DMT-uridine in anhydrous DMF, add methyl acrylate (typically 2-3 equivalents), triethylamine (2-3 equivalents), and the palladium catalyst system (e.g., Pd(OAc)2 and PPh3).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is usually complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure E-isomer.

Data Summary
ParameterTypical Value
Starting Material 5-Iodo-2'-deoxy-5'-O-DMT-uridine
Reagent Methyl acrylate
Catalyst Pd(OAc)2 / PPh3
Base Triethylamine
Solvent DMF
Temperature 60-80 °C
Yield 70-90%
Stereoselectivity Predominantly E-isomer

Pathway 2: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9][10] For the synthesis of our target molecule, this pathway commences with 5-formyl-2'-deoxy-5'-O-DMT-uridine and a suitable phosphonium ylide.

Reaction Mechanism and Rationale

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[11] The stereochemical outcome (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of the E-isomer, a stabilized ylide is typically employed.

Wittig_Reaction_Mechanism

Experimental Protocol: Wittig Reaction

Materials:

  • 5-Formyl-2'-deoxy-5'-O-DMT-uridine

  • (Carbomethoxymethyl)triphenylphosphonium bromide

  • A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare the phosphonium ylide by treating (carbomethoxymethyl)triphenylphosphonium bromide with a strong base (e.g., NaH) in anhydrous THF. Stir until the ylide is fully formed (often indicated by a color change).

  • In a separate flask, dissolve 5-formyl-2'-deoxy-5'-O-DMT-uridine in anhydrous THF.

  • Slowly add the solution of the aldehyde to the ylide solution at 0 °C or room temperature.

  • Allow the reaction to stir for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the E-5-(2-carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine.

Data Summary
ParameterTypical Value
Starting Material 5-Formyl-2'-deoxy-5'-O-DMT-uridine
Reagent (Carbomethoxymethyl)triphenylphosphonium bromide
Base Sodium Hydride (NaH)
Solvent THF
Temperature 0 °C to Room Temperature
Yield 60-85%
Stereoselectivity Good E-selectivity with stabilized ylides

Purification and Characterization

Regardless of the synthetic pathway chosen, rigorous purification and characterization are essential to ensure the precursor is suitable for subsequent applications, particularly for oligonucleotide synthesis where high purity is paramount.

Purification Techniques
  • Silica Gel Chromatography: This is the primary method for purifying the crude product, effectively separating the desired compound from starting materials, reagents, and byproducts like triphenylphosphine oxide (in the Wittig reaction).

  • Reversed-Phase HPLC (RP-HPLC): For achieving very high purity, RP-HPLC is an excellent option, especially given the lipophilic nature of the DMT-protected nucleoside.[3]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product, including the stereochemistry of the newly formed double bond. The coupling constant between the vinyl protons is a key indicator of E/Z geometry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring reaction progress and assessing the purity of column fractions.

Conclusion and Future Perspectives

Both the Heck coupling and the Wittig reaction represent viable and robust strategies for the synthesis of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine. The choice between these two methods may depend on the availability of starting materials, desired scale of the reaction, and the specific expertise within the laboratory. The Heck reaction offers a more direct route from the corresponding 5-halo-nucleoside, while the Wittig reaction provides an alternative from the 5-formyl derivative.

The continued development of more efficient catalysts for the Heck reaction and milder conditions for the Wittig olefination will further enhance the accessibility of these important precursors. As the demand for modified oligonucleotides in therapeutics and diagnostics continues to grow, the optimization of these fundamental synthetic transformations remains a critical area of research. This guide provides a solid foundation for scientists and researchers to confidently approach the synthesis of these valuable building blocks.

References

  • Benchchem. (n.d.). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides.
  • MilliporeSigma. (n.d.). DNA Oligonucleotide Synthesis.
  • ResearchGate. (n.d.). Purification of DMT-On Oligonucleotide by Simulated Moving-Bed (SMB) Chromatography | Request PDF.
  • ResearchGate. (n.d.). I would like to know why dmt protection is 5'OH specific?.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • DASH. (n.d.). Publication: IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique.
  • Wikipedia. (n.d.). Wittig reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • OpenBU. (2012, January 3). Wittig Reaction.
  • PubMed. (2022, July 15). Suzuki-Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr-Protected 5-Iodo-2'-Deoxyuridine via Palladium-catalyzed Reactions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.

Sources

Foundational

The Gatekeeper of Translation: A Technical Guide to DMT-Protected Modified Uridines in Synthetic Nucleic Acid Research

In the rapidly evolving landscape of nucleic acid therapeutics and synthetic biology, the precise, atomic-level control over the chemical composition of oligonucleotides is paramount. Among the arsenal of chemical tools...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of nucleic acid therapeutics and synthetic biology, the precise, atomic-level control over the chemical composition of oligonucleotides is paramount. Among the arsenal of chemical tools that enable this precision, 5'-O-Dimethoxytrityl (DMT)-protected modified uridine phosphoramidites stand out as critical building blocks. Their strategic deployment has been particularly transformative in the development of mRNA-based vaccines and therapeutics, where the substitution of canonical uridine has proven to be a key strategy for evading innate immune responses and enhancing protein expression.[1][2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of DMT-protected modified uridines. We will delve into the causality behind their design, the intricacies of their incorporation into synthetic nucleic acids, and the analytical methodologies required to ensure the integrity of the final product.

The "Why": Overcoming the Immunogenicity of Synthetic RNA

The introduction of exogenous single-stranded RNA, such as in vitro transcribed (IVT) mRNA, can trigger an innate immune response through activation of pattern recognition receptors like Toll-like receptors (TLR7/8) and RIG-I.[3][4] This not only leads to undesirable inflammatory responses but also results in the degradation of the therapeutic mRNA before it can be effectively translated into the target protein.

The groundbreaking work of Karikó and Weissman, for which they were awarded the Nobel Prize in Physiology or Medicine in 2023, demonstrated that the replacement of uridine with modified nucleosides, such as pseudouridine (Ψ), could significantly attenuate this immune recognition.[5] This discovery paved the way for the development of highly effective and safe mRNA vaccines.

Subsequent research has shown that other uridine modifications, notably N1-methylpseudouridine (m1Ψ), offer even greater advantages in suppressing immune activation and boosting translational efficiency.[1][2] The incorporation of these modified uridines is a cornerstone of modern mRNA therapeutic design, enhancing stability, reducing immunogenicity, and ultimately increasing the therapeutic protein output.[2][3]

The "How": Phosphoramidite Chemistry and the Role of the DMT Group

The synthesis of oligonucleotides containing these crucial modifications is achieved through the robust and highly efficient phosphoramidite solid-phase synthesis method.[6][] This cyclical process allows for the stepwise addition of nucleotide building blocks, known as phosphoramidites, to a growing nucleic acid chain anchored to a solid support.[8]

At the heart of this methodology lies the 5'-O-Dimethoxytrityl (DMT) protecting group.[6] This bulky, acid-labile group serves as a temporary "gatekeeper" for the 5'-hydroxyl of the phosphoramidite monomer. Its primary functions are:

  • Preventing Self-Polymerization: By blocking the reactive 5'-hydroxyl, the DMT group ensures that the phosphoramidite can only react with the free 5'-hydroxyl of the growing oligonucleotide chain.[6]

  • Facilitating Purification: The lipophilic nature of the DMT group aids in the purification of the desired full-length oligonucleotide from shorter, "failure" sequences via reverse-phase high-performance liquid chromatography (HPLC).[9]

  • Enabling Real-Time Monitoring: The cleavage of the DMT group with a mild acid releases a brightly colored trityl cation, the absorbance of which can be measured to monitor the efficiency of each coupling step in real-time.[6][10]

The Four-Step Cycle of Phosphoramidite Synthesis

The incorporation of a DMT-protected modified uridine phosphoramidite into a growing oligonucleotide chain follows a four-step cycle:

  • Detritylation (Deblocking): The cycle begins with the removal of the DMT group from the 5'-end of the solid-support-bound oligonucleotide using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. This exposes a free 5'-hydroxyl group, ready for the next coupling reaction.[8][10]

  • Coupling: The DMT-protected modified uridine phosphoramidite, activated by a catalyst like 5-(ethylthio)-1H-tetrazole (ETT), is then added. The activated phosphoramidite reacts with the free 5'-hydroxyl of the growing chain, forming a phosphite triester linkage.[8]

  • Capping: To prevent the elongation of any unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups with a mixture of acetic anhydride and 1-methylimidazole.[8]

  • Oxidation: The unstable phosphite triester linkage is then oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[8]

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.[6][9]

Phosphoramidite_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Next_Cycle Repeat for Next Nucleotide Oxidation->Next_Cycle Stable Linkage Next_Cycle->Detritylation Start New Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Synthesis of DMT-Protected Modified Uridine Phosphoramidites: A Step-by-Step Protocol

The synthesis of the phosphoramidite building blocks themselves is a multi-step process that requires careful control of protecting group chemistry. The following is a generalized protocol for the synthesis of a 5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite, a commonly used building block.[][12]

Materials:

  • Pseudouridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • Silver nitrate

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

Protocol:

  • 5'-O-DMT Protection:

    • Dissolve pseudouridine in anhydrous pyridine.

    • Add DMT-Cl and a catalytic amount of silver nitrate.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the 5'-O-DMT-pseudouridine by silica gel chromatography.[13]

  • 2'-O-TBDMS Protection:

    • Dissolve the 5'-O-DMT-pseudouridine in anhydrous DCM.

    • Add imidazole and TBDMS-Cl.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the 5'-O-DMT-2'-O-TBDMS-pseudouridine by silica gel chromatography.[]

  • 3'-Phosphitylation:

    • Dissolve the 5'-O-DMT-2'-O-TBDMS-pseudouridine in anhydrous acetonitrile.

    • Add DIPEA and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC).

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, and dry over sodium sulfate.

    • Concentrate under reduced pressure to obtain the crude phosphoramidite.

    • Purify by precipitation from a non-polar solvent like hexane to yield the final 5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite as a white foam.[14][15]

Phosphoramidite_Synthesis Start Pseudouridine DMT_Protection 1. 5'-O-DMT Protection (DMT-Cl, Pyridine) Start->DMT_Protection TBDMS_Protection 2. 2'-O-TBDMS Protection (TBDMS-Cl, Imidazole) DMT_Protection->TBDMS_Protection Phosphitylation 3. 3'-Phosphitylation (CE-Phosphoramidite Reagent, DIPEA) TBDMS_Protection->Phosphitylation Final_Product DMT-Protected Modified Uridine Phosphoramidite Phosphitylation->Final_Product

Caption: General workflow for the synthesis of a DMT-protected modified uridine phosphoramidite.

Cleavage and Deprotection: Releasing the Final Product

Once the oligonucleotide synthesis is complete, the newly synthesized nucleic acid must be cleaved from the solid support and all remaining protecting groups must be removed.[16][17] This is typically a multi-step process:

  • Cleavage from Solid Support and Removal of Phosphate Protecting Groups: The oligonucleotide is first treated with a solution of concentrated ammonium hydroxide at room temperature. This cleaves the ester linkage connecting the oligonucleotide to the solid support and removes the 2-cyanoethyl protecting groups from the phosphate backbone.[16]

  • Base Deprotection: The exocyclic amine groups on the nucleobases (adenine, guanine, and cytosine) are protected with acyl groups (e.g., benzoyl, isobutyryl) during synthesis. These are removed by heating the ammonium hydroxide solution.[16] The specific conditions (temperature and duration) depend on the nature of the protecting groups and any sensitive modifications within the oligonucleotide.[17]

  • Removal of 2'-O-Protecting Groups (for RNA): For RNA synthesis, the 2'-hydroxyl groups are protected, often with a silyl group like TBDMS. This group is typically removed using a fluoride reagent, such as triethylamine trihydrofluoride (TEA·3HF), after the base deprotection step.[14]

  • Final DMT Removal (Optional): The final 5'-DMT group can either be removed on the synthesizer at the end of the synthesis or left on for purification purposes ("Trityl-on" purification). If left on, it is removed after HPLC purification using a mild acid treatment.[16]

Quality Control: Ensuring the Integrity of the Final Product

Rigorous quality control is essential to ensure that the synthesized oligonucleotide has the correct sequence, length, and purity.[18][19] Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the analysis of synthetic oligonucleotides.[18][19][20]

Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This technique is widely used for both the analysis and purification of oligonucleotides. It separates oligonucleotides based on their hydrophobicity and charge.[21] An ion-pairing agent, such as triethylamine (TEA), is added to the mobile phase to neutralize the negative charge of the phosphate backbone, allowing for separation based on the hydrophobicity of the nucleobases and any modifications.[21]

Mass Spectrometry (MS): Coupled with HPLC, mass spectrometry provides precise molecular weight information, confirming the identity of the full-length product and identifying any impurities, such as truncated sequences or incompletely deprotected species.[19][20]

Quantitative Data Summary
ParameterTypical Value/RangeAnalytical Method
Purity of DMT-Protected Modified Uridine Phosphoramidite≥97%HPLC, ³¹P NMR
Coupling Efficiency per Step>98%Trityl Cation Monitoring
Overall Yield of Full-Length OligonucleotideDependent on length and sequenceUV Spectrophotometry
Purity of Final Oligonucleotide≥95% (for therapeutic applications)IP-RP-HPLC, Capillary Electrophoresis
Identity of Final OligonucleotideMatches theoretical massMass Spectrometry

Conclusion

DMT-protected modified uridines are indispensable tools in modern nucleic acid research and development. Their ability to modulate the biological properties of synthetic RNA has been a key driver in the success of mRNA therapeutics. A thorough understanding of the principles of phosphoramidite chemistry, the critical role of the DMT protecting group, and the intricacies of synthesis, deprotection, and analysis is essential for any researcher working in this field. As the demand for sophisticated nucleic acid-based therapies continues to grow, the importance of these foundational chemical technologies will only increase.

References

  • The Pivotal Role of Chemical Modifications in mRNA Therapeutics - Frontiers. (n.d.).
  • The pivotal role of uridine modifications in the development of mRNA technology - UMP. (2023, December 7).
  • Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond. (2025, August 15).
  • Modified Nucleotides in IVT: Small Changes, Big Impact - Promega Connections. (2025, May 20).
  • A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC. (n.d.).
  • Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC. (n.d.).
  • LC-MS Analysis of Synthetic Oligonucleotides. (n.d.).
  • An In-depth Technical Guide to 5'-O-DMT-N6-Me-2'-dA: Structure, Synthesis, and Application - Benchchem. (n.d.).
  • The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry - Benchchem. (n.d.).
  • Phosphoramidite pseudoUridine. (n.d.).
  • Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025, May 23).
  • Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. (2019, September 17).
  • (PDF) Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences - ResearchGate. (n.d.).
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (2025, October 11).
  • Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (2024, May 22).
  • DNA Oligonucleotide Synthesis - MilliporeSigma. (n.d.).
  • LC-MS Analysis of Synthetic Oligonucleotides - Waters Corporation. (n.d.).
  • Advances in Analysis of Therapeutic Oligonucleotides with Chromatography Coupled to Mass Spectrometry | Analytical Chemistry - ACS Publications. (2026, March 11).
  • PseudoUridine Phosphoramidites for Efficient and Reliable Syntheses of RNA Oligonucleotides - Clinical Research News. (2022, September 2).
  • Oligonucleotide synthesis under mild deprotection conditions - RSC Publishing. (2023, March 5).
  • Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. (2021, December 6).
  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. (n.d.).
  • Oligonucleotide Deprotection Guide - Glen Research. (n.d.).

Sources

Exploratory

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine: Exact Mass, Molecular Weight, and Methodologies for Oligonucleotide Integration

Executive Summary In the rapidly evolving landscape of nucleic acid therapeutics and aptamer development, modified nucleosides serve as the foundational building blocks for conferring nuclease resistance, enhancing bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of nucleic acid therapeutics and aptamer development, modified nucleosides serve as the foundational building blocks for conferring nuclease resistance, enhancing binding affinity, and enabling post-synthetic bioconjugation. E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine (CAS 869355-22-6) is a highly specialized pyrimidine analog designed for automated Solid-Phase Oligonucleotide Synthesis (SPOS).

This technical guide provides an in-depth analysis of its physicochemical properties, exact mass determination protocols, and the mechanistic causality behind its structural design, tailored for researchers and drug development professionals.

Physicochemical Profiling & Quantitative Data

Accurate mass determination and structural validation are critical first steps before incorporating any modified nucleoside into a therapeutic oligonucleotide pipeline. The table below summarizes the core quantitative data for this compound .

PropertyValueScientific Significance
Chemical Formula C₃₄H₃₄N₂O₉Defines the atomic composition, including the DMT and carbomethoxyvinyl groups.
Average Molecular Weight 614.64 – 614.66 g/mol Used for stoichiometric calculations during bulk synthesis and reagent preparation.
Exact Monoisotopic Mass 614.2264 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Theoretical [M+H]⁺ 615.2343 DaTarget m/z for positive-mode Electrospray Ionization (ESI+).
Theoretical [M-H]⁻ 613.2186 DaTarget m/z for negative-mode Electrospray Ionization (ESI-).
CAS Registry Number 869355-22-6Unique identifier for regulatory and procurement tracking .

Mechanistic Causality: Structural Design

Every functional group on E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine serves a precise chemical purpose in the context of oligonucleotide engineering:

  • The 5'-O-DMT (4,4'-dimethoxytrityl) Group: The DMT group is selectively attached to the 5'-primary hydroxyl due to its significant steric bulk, leaving the 3'-secondary hydroxyl available for subsequent phosphitylation. Causality: DMT is highly acid-labile. This allows for rapid, highly efficient deprotection during the SPOS cycle using mild acids (e.g., 3% trichloroacetic acid), while the resulting trityl cation can be quantitatively monitored via UV-Vis spectroscopy at 498 nm to calculate coupling efficiency.

  • The 5-(2-Carbomethoxyvinyl) Modification: Modifications at the 5-position of pyrimidines project outward into the major groove of the nucleic acid duplex. Causality: By projecting into the major groove, the modification avoids steric interference with Watson-Crick hydrogen bonding, preserving duplex stability. Furthermore, the α,β -unsaturated ester (carbomethoxyvinyl) acts as a reactive Michael acceptor. This enables targeted post-synthetic bioconjugation with thiol-containing peptides, fluorophores, or targeted delivery ligands. The extended π -conjugation and steric bulk also confer robust resistance against endogenous exonucleases.

Experimental Methodologies

Protocol 1: Exact Mass Determination via LC-HRMS

To validate the structural integrity of the nucleoside prior to downstream synthesis, High-Resolution Mass Spectrometry (HRMS) is mandatory. This protocol is designed to be a self-validating system.

  • Sample Preparation: Dissolve 1.0 mg of the nucleoside in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring efficient ionization of the molecule to the[M+H]⁺ state for positive ion mode (ESI+).

  • UHPLC Separation: Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

    • Causality: The highly hydrophobic nature of the 5'-O-DMT group dictates strong retention on reverse-phase media; a steep organic gradient is required for sharp elution peaks.

  • Ionization & Detection: Analyze the eluent using a Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Calibrate the instrument using a standard tuning mix to ensure mass accuracy within <5 ppm.

  • Data Validation: Extract the ion chromatogram for the theoretical [M+H]⁺ ion at m/z 615.2343. Confirm that the isotopic distribution pattern strictly matches the theoretical C₃₄H₃₄N₂O₉ formula.

HRMS_Workflow S1 Sample Preparation Dilution to 1 µg/mL in MeOH/FA S2 Chromatography UHPLC C18 Gradient Elution S1->S2 S3 Ionization Electrospray Ionization (ESI+) S2->S3 S4 Mass Analysis Time-of-Flight (TOF) Detection S3->S4 S5 Data Processing Exact Mass: 614.2264 Da S4->S5

Step-by-step LC-HRMS methodology for exact mass determination of the modified nucleoside.

Protocol 2: Phosphoramidite Conversion & SPOS Integration

Before the nucleoside can be incorporated into an oligonucleotide, it must be converted into a reactive phosphoramidite monomer .

  • 3'-OH Phosphitylation: React the E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This is critical because the 5'-O-DMT group is highly sensitive to acidic cleavage; failing to neutralize HCl will result in premature deprotection.

  • Purification: Purify the resulting phosphoramidite via silica gel chromatography. Pre-equilibrate the silica with an eluent containing 1% triethylamine.

    • Causality: Silica gel is inherently slightly acidic. Triethylamine neutralizes the silica surface, preventing the degradation of both the acid-labile DMT group and the moisture-sensitive phosphoramidite moiety.

  • SPOS Coupling: Dissolve the purified modified phosphoramidite in anhydrous acetonitrile (0.1 M). Couple it to the growing oligonucleotide chain on a solid support using 5-ethylthio-1H-tetrazole as the activator.

    • Causality: The weak acid activator selectively protonates the diisopropylamino group of the phosphoramidite, transforming it into an excellent leaving group for nucleophilic attack by the 5'-OH of the solid-supported sequence.

  • Ultra-Mild Deprotection: Following synthesis, cleave the oligonucleotide from the support using ultra-mild deprotection conditions (e.g., 0.05 M Potassium Carbonate in Methanol).

    • Causality: Standard concentrated aqueous ammonia deprotection may hydrolyze the methyl ester of the carbomethoxyvinyl group. Ultra-mild conditions preserve the integrity of the α,β -unsaturated ester for downstream bioconjugation.

Oligo_Synthesis_Workflow N1 Starting Material 5-(2-Carbomethoxyvinyl)-2'-deoxyuridine N2 5'-OH Protection Addition of DMT-Cl in Pyridine N1->N2 N3 Target Intermediate E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine N2->N3 N4 3'-OH Phosphitylation Reaction with CEP-Cl & DIPEA N3->N4 N5 Solid-Phase Synthesis Incorporation into Oligonucleotide N4->N5

Workflow for the synthesis and incorporation of the modified uridine into oligonucleotides.

References

  • Herdewijn, P. (2005). "Oligonucleotide Synthesis: Methods and Applications". Methods in Molecular Biology, Vol. 288. Humana Press. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Incorporation and Photochemical Ligation of 5-(2-Carbomethoxyvinyl)-dU in Synthetic Oligonucleotides

Executive Summary The development of dynamic, responsive DNA architectures is critical for advanced nucleic acid nanotechnology, diagnostic sensing, and therapeutic oligonucleotide design. 5-(2-Carbomethoxyvinyl)-2'-deox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dynamic, responsive DNA architectures is critical for advanced nucleic acid nanotechnology, diagnostic sensing, and therapeutic oligonucleotide design. 5-(2-Carbomethoxyvinyl)-2'-deoxyuridine (5-CMV-dU) is a highly specialized pyrimidine analog that enables reversible, template-directed photochemical ligation[1]. Unlike traditional chemical crosslinkers that permanently alter DNA structure, 5-CMV-dU acts as a reversible "photonic switch," allowing researchers to ligate and cleave DNA strands using specific wavelengths of light without the need for additional chemical reagents or enzymes.

This application note provides a comprehensive, self-validating guide to synthesizing, incorporating, and utilizing 5-CMV-dU in synthetic oligonucleotides.

Mechanistic Principles & Causality (E-E-A-T)

To successfully utilize 5-CMV-dU, researchers must understand the causality behind the specific reaction conditions and chemical choices:

  • The Photochemical Engine ([2+2] Cycloaddition): The core mechanism relies on a photochemical [2+2] cycloaddition between the extended double bond of the 5-carbomethoxyvinyl group and the C5-C6 double bond of an adjacent pyrimidine (typically Cytosine or Thymine) on a complementary or aligned strand[1].

  • Wavelength Causality: Irradiation at 366 nm is specifically chosen because it selectively excites the conjugated carbomethoxyvinyl system without overlapping with the primary 260 nm absorption peak of natural DNA bases, thereby preventing off-target UV damage (e.g., natural thymine dimer formation)[2]. Conversely, irradiation at 302 nm provides the exact energy required to cleave the resulting cyclobutane ring, quantitatively reverting the strands to their uncrosslinked state[1].

  • Temperature Causality (0°C): Photoligation is performed at 0°C. Thermal "breathing" of short DNA duplexes at room temperature disrupts the precise spatial alignment required for the vinyl groups to interact. Dropping the temperature to 0°C traps the complex in a rigid, thermodynamically stable B-form helix, maximizing the quantum yield of the cycloaddition.

  • Deprotection Chemistry (Critical Insight): The carbomethoxy (methyl ester) group is highly susceptible to nucleophilic attack. If standard oligonucleotide deprotection conditions are used (concentrated aqueous ammonia at 55°C), the ester will undergo ammonolysis to form a carbamoyl (amide) group, or hydrolyze to a carboxylic acid under strongly basic aqueous conditions[3]. To preserve the intact carbomethoxy moiety, Ultra-Mild Deprotection (e.g., 0.05 M K₂CO₃ in methanol) is strictly required.

Experimental Workflows & Protocols

End-to-End Synthesis Workflow

SPOS_Workflow Step1 Monomer Synthesis (Heck Coupling) Step2 Phosphitylation (5'-O-DMT-3'-Phosphoramidite) Step1->Step2 Step3 Solid-Phase DNA Synthesis (Extended 5 min coupling) Step2->Step3 Step4 Ultra-Mild Deprotection (0.05 M K2CO3 in MeOH) Step3->Step4 Step5 QC Validation (RP-HPLC & MALDI-TOF) Step4->Step5

End-to-end workflow from monomer synthesis to oligonucleotide validation.
Protocol A: Synthesis of the 5-CMV-dU Monomer

This protocol utilizes a palladium-catalyzed Heck coupling to functionalize the 5-position of deoxyuridine[1][4].

  • Reaction Setup: In a dry flask under nitrogen, suspend 5-Iodo-2'-deoxyuridine (14 mmol) and Palladium(II) acetate (0.9 mmol) in 25 mL anhydrous dioxane.

  • Reagent Addition: Add triphenylphosphine (1.9 mmol), triethylamine (18 mmol), and methyl acrylate (27 mmol).

  • Reflux: Stir the mixture at 115°C for 1 hour until an intense red color develops[1].

  • Purification: Filter the precipitated palladium. Evaporate the filtrate to dryness and purify via silica gel column chromatography (CHCl₃:MeOH = 9:1, v/v) to yield 5-CMV-dU as a white powder.

  • Phosphitylation: Convert the purified nucleoside to the 5'-O-DMT-3'-O-cyanoethyl phosphoramidite using standard protocols (DMTr-Cl in pyridine, followed by phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

Protocol B: Solid-Phase Oligonucleotide Synthesis (SPOS)
  • Coupling: Dissolve the 5-CMV-dU phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Due to the steric bulk of the 5-substituent, extend the coupling time on the DNA synthesizer to 5 minutes .

  • Cleavage & Deprotection: Transfer the CPG solid support to a vial. Add 1 mL of 0.05 M K₂CO₃ in anhydrous methanol. Incubate at room temperature for 4 hours. Do not use aqueous ammonia.

  • Neutralization: Neutralize the solution with 2 M TEAA (Triethylammonium acetate) buffer to prevent ester hydrolysis during downstream processing.

  • Self-Validating QC:

    • RP-HPLC: Analyze the crude mixture. The 5-CMV-dU modified strand will exhibit a delayed retention time compared to an unmodified control due to the hydrophobic carbomethoxy group.

    • MALDI-TOF MS: Confirm the exact mass. The observed mass must match the calculated mass ±0.1 Da to validate that the ester group was not hydrolyzed.

Photoligation & Photoreversal Workflow

Photoligation Uncrosslinked Uncrosslinked ODNs (5-CMV-dU + Pyrimidine) Irrad366 Irradiation (366 nm, 0°C) Uncrosslinked->Irrad366 Template alignment Crosslinked Crosslinked ODNs ([2+2] Cyclobutane Dimer) Irrad366->Crosslinked [2+2] Cycloaddition Irrad302 Irradiation (302 nm) Crosslinked->Irrad302 Photoreversal Irrad302->Uncrosslinked Cyclobutane cleavage

Reversible photochemical ligation pathway of 5-CMV-dU via [2+2] cycloaddition.
Protocol C: Template-Directed Photoligation
  • Annealing: Prepare a reaction mixture (300 µL) containing the 5-CMV-dU modified strand (20 µM), the target pyrimidine strand (20 µM), and a complementary template strand (25 µM) in 50 mM sodium cacodylate buffer (pH 7.0) supplemented with 100 mM NaCl[1]. Heat to 90°C for 3 minutes, then slowly cool to 0°C at a rate of 1°C/min to ensure perfect thermodynamic alignment.

  • Irradiation: Place the Pyrex tube on an ice bath (0°C). Irradiate using a 25 W transilluminator at 366 nm for 1 to 2 hours[1].

  • Self-Validating QC: Analyze an aliquot via 20% Denaturing PAGE. A successful ligation is validated by the appearance of a slower-migrating band corresponding to the exact sum of the molecular weights of the two ligated strands.

Protocol D: Photoreversal
  • Cleavage: Isolate the crosslinked DNA construct. Irradiate the sample in the same cacodylate buffer at 302 nm using a UV transilluminator for 15–30 minutes[1].

  • Self-Validating QC: RP-HPLC analysis will show the quantitative disappearance of the crosslinked peak and the exact reappearance of the two original uncrosslinked oligonucleotide peaks, proving the reversibility of the system.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the performance metrics of 5-CMV-dU against other common photochemical crosslinking agents used in oligonucleotide synthesis.

Modification / CrosslinkerTrigger WavelengthReversal WavelengthTarget NucleobaseCrosslinking TimeKey Application
5-CMV-dU 366 nm302 nmPyrimidines (C, T)1–2 hoursReversible DNA nanotechnology, templated ligation
Psoralen 365 nm254 nmThymine (TpA sites)15–30 minsIn vivo RNA/DNA structural probing
3-Cyanovinylcarbazole (CNVK) 366 nm312 nmPyrimidines1–30 secondsUltrafast crosslinking, thermodynamic studies

Sources

Application

Application Notes and Protocols for Bioconjugation using 5-Carbomethoxyvinyl Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the principles and protocols for the bioconjugation of 5-carbome...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for the bioconjugation of 5-carbomethoxyvinyl modified oligonucleotides. This class of modified oligonucleotides offers a robust and efficient method for covalently linking nucleic acids to a variety of biomolecules, particularly those containing thiol groups, through a thiol-Michael addition reaction. We will delve into the underlying chemistry, provide step-by-step protocols for oligonucleotide modification and conjugation, and discuss methods for the purification and characterization of the resulting bioconjugates. The information presented herein is intended to provide researchers and drug development professionals with the necessary knowledge to successfully implement this powerful bioconjugation strategy in their own laboratories.

Introduction: The Power of Oligonucleotide Bioconjugates

Oligonucleotide-biomolecule conjugates are at the forefront of therapeutic and diagnostic innovation.[1][2][3] By combining the unique sequence-specific targeting capabilities of oligonucleotides with the functional properties of other biomolecules such as proteins, peptides, or antibodies, researchers can create novel entities with enhanced cellular uptake, improved stability, and targeted delivery.[3][] These conjugates are pivotal in the development of antisense therapies, siRNA delivery systems, aptamer-drug conjugates, and advanced diagnostic probes.[][5]

A variety of chemical strategies have been developed for the synthesis of these conjugates, each with its own advantages and limitations.[1][6][7] Among these, the thiol-Michael addition reaction stands out for its high efficiency, selectivity for thiol groups, and ability to proceed under mild, aqueous conditions, making it ideal for working with sensitive biomolecules.[8][][10] This guide focuses on the use of oligonucleotides modified with a 5-carbomethoxyvinyl group, a potent Michael acceptor, for facile and specific conjugation to thiol-containing molecules.

The Chemistry of Thiol-Michael Addition with 5-Carbomethoxyvinyl Oligonucleotides

The core of this bioconjugation technique lies in the thiol-Michael addition reaction, a type of conjugate addition. The 5-carbomethoxyvinyl group, an α,β-unsaturated carbonyl compound, acts as the Michael acceptor. A thiol group (present, for example, on a cysteine residue of a protein) acts as the nucleophile.

The reaction proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the vinyl group. This forms a stable thioether bond, covalently linking the oligonucleotide to the target molecule. The reaction is highly specific for thiols under controlled pH conditions (typically pH 6.5-7.5), minimizing side reactions with other nucleophilic groups like amines.[]

Diagram of the Thiol-Michael Addition Reaction

Thiol_Michael_Addition cluster_reactants Reactants cluster_product Product Oligo Oligonucleotide-5'-...-U(5-CH=CH-COOCH3) Conjugate Oligonucleotide-5'-...-U(5-CH(SR)-CH2-COOCH3) Oligo->Conjugate Thiol-Michael Addition (pH 6.5-7.5) Thiol R-SH (e.g., Protein-Cys) Thiol->Conjugate

Caption: Thiol-Michael addition of a thiol to a 5-carbomethoxyvinyl modified uridine.

Synthesis of 5-Carbomethoxyvinyl Modified Oligonucleotides

The introduction of the 5-carbomethoxyvinyl modification into an oligonucleotide is typically achieved during automated solid-phase synthesis using a modified phosphoramidite building block.[][12][13]

Synthesis of 5-(2-Carbomethoxyvinyl)-2'-deoxyuridine Phosphoramidite

The synthesis of the key phosphoramidite building block involves the modification of 2'-deoxyuridine. A common route is the palladium-catalyzed Heck coupling of a protected 5-iodo-2'-deoxyuridine with methyl acrylate. The resulting modified nucleoside is then converted to the corresponding phosphoramidite for use in oligonucleotide synthesis.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesized 5-carbomethoxyvinyluridine phosphoramidite can be incorporated at any desired position within the oligonucleotide sequence during standard automated DNA/RNA synthesis.[12][13] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[][12]

Workflow for Synthesis of Modified Oligonucleotides

Oligo_Synthesis_Workflow Start Start with solid support (e.g., CPG) with first nucleoside Detritylation 1. Detritylation: Remove 5'-DMT protecting group Start->Detritylation Coupling 2. Coupling: Add next phosphoramidite (standard or modified) Detritylation->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphate linkage Capping->Oxidation Repeat Repeat cycle for desired sequence length Oxidation->Repeat Repeat->Detritylation Next cycle Cleavage Cleavage from solid support and deprotection Repeat->Cleavage Final cycle Purification Purification of modified oligonucleotide Cleavage->Purification QC Quality Control (LC-MS, PAGE) Purification->QC

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

Protocol for Conjugation of a 5-Carbomethoxyvinyl Oligonucleotide to a Thiol-Containing Peptide

This protocol provides a general method for the conjugation of a 5-carbomethoxyvinyl modified oligonucleotide to a peptide containing a cysteine residue.

Materials:

  • 5-Carbomethoxyvinyl modified oligonucleotide

  • Thiol-containing peptide (e.g., with a terminal or internal cysteine)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification system (e.g., HPLC with an appropriate column)

Procedure:

  • Oligonucleotide and Peptide Preparation:

    • Dissolve the lyophilized 5-carbomethoxyvinyl oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

    • Dissolve the thiol-containing peptide in the Conjugation Buffer to a stock concentration of 10 mM.

  • Reduction of Peptide Disulfides (if necessary):

    • If the peptide may have formed disulfide bonds, it is crucial to reduce them to free thiols.

    • To the peptide solution, add TCEP solution to a final concentration of 1-5 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the 5-carbomethoxyvinyl oligonucleotide and the reduced peptide solution. A typical starting molar ratio is 1:1.2 (oligo:peptide).

    • Adjust the final volume with Conjugation Buffer to achieve a final oligonucleotide concentration of 100-500 µM.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by HPLC.

  • Quenching the Reaction:

    • To quench any unreacted 5-carbomethoxyvinyl groups, add the quenching solution to a final concentration of 10-20 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • The oligonucleotide-peptide conjugate can be purified from unreacted starting materials and byproducts using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IEX-HPLC).[14][15] The choice of method will depend on the properties of the conjugate.

  • Characterization and Quantification:

    • Confirm the identity of the purified conjugate by mass spectrometry (LC-MS).[14][15]

    • Quantify the conjugate using UV-Vis spectrophotometry at 260 nm (for the oligonucleotide) and 280 nm (if the peptide contains tryptophan or tyrosine residues).

Protocol for Conjugation to a Protein

Conjugating to a larger protein requires similar principles, with some modifications to account for the protein's properties.

Materials:

  • 5-Carbomethoxyvinyl modified oligonucleotide

  • Thiol-containing protein (e.g., an antibody fragment or a protein with an accessible cysteine)

  • Conjugation Buffer: PBS (phosphate-buffered saline), pH 7.0-7.4

  • Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

Procedure:

  • Protein and Oligonucleotide Preparation:

    • Prepare the protein in the Conjugation Buffer. Ensure the buffer is free of any thiol-containing reagents.

    • Dissolve the 5-carbomethoxyvinyl oligonucleotide in nuclease-free water.

  • Conjugation Reaction:

    • Combine the protein and the oligonucleotide in a suitable reaction vessel. A molar excess of the oligonucleotide (e.g., 5-20 fold) is often used to drive the reaction to completion.

    • Incubate at room temperature for 4-16 hours with gentle mixing.

  • Purification of the Conjugate:

    • Remove unreacted oligonucleotide and other small molecules by size-exclusion chromatography (SEC).[15]

    • Alternatively, if the protein has an affinity tag, affinity chromatography can be used for purification.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE. The conjugated protein will show a shift in molecular weight corresponding to the attached oligonucleotide.

    • Further characterization can be performed using mass spectrometry and UV-Vis spectroscopy.

Quantitative Data and Optimization

ParameterRecommended RangeRationale
pH of Conjugation Buffer 6.5 - 7.5Balances the reactivity of the thiolate anion with the stability of the Michael acceptor.[] At higher pH, hydrolysis of the carbomethoxyvinyl group may occur.
Oligo:Thiol Molar Ratio 1:1.2 to 1:5 (for peptides) 5:1 to 20:1 (for proteins)A slight excess of the thiol-containing molecule can drive the reaction with a peptide. For proteins, an excess of the oligonucleotide is often used to maximize conjugation efficiency.
Reaction Time 2 - 16 hoursThe reaction is typically complete within this timeframe at room temperature. Progress can be monitored by chromatography.
Reaction Temperature 4°C to 25°C (Room Temp)Mild temperatures are sufficient and help maintain the stability of the biomolecules.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete reduction of disulfides- Inactive thiol groups- Hydrolysis of the 5-carbomethoxyvinyl group- Incorrect pH- Increase the concentration of TCEP or the incubation time for reduction.- Ensure the protein/peptide has been stored properly.- Perform the reaction at a slightly lower pH (e.g., 6.8-7.0).
Presence of Multiple Products - Conjugation to multiple thiol sites on the protein- Side reactions- If site-specific conjugation is desired, protein engineering may be required to introduce a single reactive cysteine.- Ensure the pH is within the optimal range to minimize side reactions with other nucleophiles.
Degradation of Oligonucleotide or Protein - Nuclease or protease contamination- Harsh reaction conditions- Use nuclease-free and protease-free reagents and water.- Avoid prolonged incubations at elevated temperatures.

Conclusion

The use of 5-carbomethoxyvinyl modified oligonucleotides provides a powerful and reliable method for the synthesis of oligonucleotide-biomolecule conjugates. The thiol-Michael addition chemistry is robust, specific, and proceeds under mild conditions compatible with a wide range of biomolecules. The protocols and guidelines presented in this application note are intended to serve as a starting point for researchers to develop and optimize their own conjugation strategies for applications in therapeutics, diagnostics, and fundamental research.

References

  • ResearchGate. (n.d.). Synthesis of Monoconjugated and Multiply Conjugated Oligonucleotides by “Click Thiol” Thiol-Michael-Type Additions and by Combination with CuAAC “Click Huisgen” | Request PDF. Retrieved from [Link]

  • Bio-protocol. (2020, September 20). Novel Protein-oligonucleotide Conjugation Method Involving a High-affinity Capture HaloTag. Retrieved from [Link]

  • Rilas Technologies. (n.d.). Purity Analysis | Oligonucleotide Analyses. Retrieved from [Link]

  • Aviñó, A., et al. (2019). Efficient bioactive oligonucleotide-protein conjugation for cell-targeted cancer therapy. ChemistryOpen, 8(4), 433-440. Retrieved from [Link]

  • NANBIOSIS. (2019, December 17). A new method simple and efficient for the preparation of Oligonucleotide-protein conjugates. Retrieved from [Link]

  • MDPI. (2024, September 30). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2022, October 20). Synthesis of Protein-Oligonucleotide Conjugates. Retrieved from [Link]

  • Afonin, K. A., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences, 24(5), 4843. Retrieved from [Link]

  • Povarov, I. G., et al. (2022). Chemistry of Peptide-Oligonucleotide Conjugates: A Review. Molecules, 27(19), 6530. Retrieved from [Link]

  • News-Medical. (2026, January 13). Comprehensive quality assessment of antibody-oligonucleotide conjugates. Retrieved from [Link]

  • Van der Verren, A., et al. (2025). Versatile introduction of multifunctional Michael-acceptor moieties on amino-oligonucleotides for bioconjugation purposes. Nature Communications, 16, 1882. Retrieved from [Link]

  • ATDBio. (n.d.). Applications of modified oligonucleotides. Retrieved from [Link]

  • Seikowski, J., et al. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Organic & Biomolecular Chemistry, 17(37), 8536-8540. Retrieved from [Link]

  • ResearchGate. (2026, February 14). Versatile introduction of multifunctional Michael-acceptor moieties on amino-oligonucleotides for bioconjugation purposes. Retrieved from [Link]

  • Zatsepin, T. S., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae, 13(1), 4-19. Retrieved from [Link]

  • Madsen, C. S., & Jensen, K. J. (2020). On-demand synthesis of phosphoramidites. Communications Chemistry, 3, 116. Retrieved from [Link]

  • White, C. J., et al. (2019). Oligonucleotide Bioconjugation with Bifunctional Palladium Reagents. Bioconjugate Chemistry, 30(2), 331-336. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]

  • Gissot, R., et al. (2020). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. Molecules, 25(24), 5943. Retrieved from [Link]

  • SPROAT, B. (2009). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 496-512. Retrieved from [Link]

  • Bio-Synthesis. (2010, January 20). 5'-Amino Modified Oligonucleotides. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • MDPI. (2025, October 29). Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression Control and Functional Studies. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine in Photochemical Cross-Linking

For Researchers, Scientists, and Drug Development Professionals Introduction: Capturing Molecular Interactions with Light The study of interactions between nucleic acids (DNA and RNA) and proteins is fundamental to under...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Molecular Interactions with Light

The study of interactions between nucleic acids (DNA and RNA) and proteins is fundamental to understanding cellular processes such as gene expression, replication, and repair. Photochemical cross-linking has emerged as a powerful technique to "freeze" these transient interactions, allowing for the identification of binding partners and the mapping of interaction sites. While direct UV irradiation can induce cross-linking, it is often inefficient and can cause damage to the biomolecules under investigation[1][2]. To overcome these limitations, modified nucleosides with enhanced photoreactivity have been developed.

This guide focuses on E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine , a photo-activatable nucleoside analog designed for site-specific incorporation into synthetic oligonucleotides. The 5'-O-DMT (Dimethoxytrityl) group makes it suitable for use as a phosphoramidite building block in standard automated DNA synthesis. Upon activation with long-wavelength UV light, the carbomethoxyvinyl group forms a covalent bond with nearby amino acid residues or nucleic acid bases, providing a snapshot of the molecular interactions at a specific location.

Mechanism of Action: A Light-Induced Covalent Bridge

The key to the functionality of E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine lies in the photochemistry of its α,β-unsaturated ester moiety. This group is known to undergo a [2+2] photocycloaddition reaction with alkenes upon irradiation with UV light[2][3][4]. In the context of a nucleic acid-protein complex, the photo-excited vinyl group can react with the double bonds present in the side chains of certain amino acids (such as tryptophan, tyrosine, phenylalanine, and histidine) or with the C5-C6 double bond of pyrimidine bases (thymine and cytosine) in the nucleic acid[5][6]. This results in the formation of a stable cyclobutane ring, covalently linking the oligonucleotide to its binding partner.

The use of long-wavelength UV light (UVA, ~350-366 nm) is advantageous as it minimizes the risk of photodamage to other parts of the nucleic acid and protein, which can occur with shorter wavelength (UVC, ~254 nm) irradiation[7][8].

G cluster_0 Before UV Irradiation cluster_1 UV Irradiation (λ > 350 nm) cluster_2 After UV Irradiation Oligo Oligonucleotide with E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine Protein Binding Protein (with reactive amino acid) Oligo->Protein Non-covalent Interaction Photoactivation Photo-excitation of Carbomethoxyvinyl Group Crosslink [2+2] Photocycloaddition Photoactivation->Crosslink Reaction with proximal residue Covalent_Complex Stable Covalently Cross-linked Complex Crosslink->Covalent_Complex

Caption: Mechanism of photochemical cross-linking.

Applications in Research and Drug Development

The ability to generate a site-specific covalent cross-link makes E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine a valuable tool for:

  • Mapping Protein Binding Sites on DNA and RNA: By incorporating the modified nucleoside at various positions within a known binding sequence, researchers can pinpoint the exact location of protein contact.

  • Identifying Unknown Nucleic Acid-Binding Proteins: An oligonucleotide probe containing the photoreactive nucleoside can be used to "capture" its binding partner from a complex mixture of proteins, which can then be identified by techniques such as mass spectrometry.

  • Structural Biology: The distance constraints provided by the cross-links can be used to refine three-dimensional models of nucleic acid-protein complexes.

  • Drug Discovery: This technique can be employed to study how small molecule drugs affect the interaction between a protein and its nucleic acid target.

Experimental Protocols

Part 1: Oligonucleotide Synthesis

The incorporation of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine into an oligonucleotide is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine phosphoramidite

  • Standard DNA or RNA phosphoramidites and synthesis reagents

  • Controlled pore glass (CPG) solid support

  • DNA/RNA synthesizer

Protocol:

  • Prepare the E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine phosphoramidite solution according to the synthesizer manufacturer's instructions.

  • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the modified uridine.

  • Initiate the synthesis run. The synthesis cycle for the modified base is identical to that of the standard bases:

    • De-blocking: Removal of the 5'-DMT protecting group from the growing chain.

    • Coupling: Addition of the activated phosphoramidite to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures. Note: It is crucial to ensure that the deprotection conditions do not affect the carbomethoxyvinyl group.

Part 2: Oligonucleotide Purification

Purification of the synthesized oligonucleotide is critical to remove truncated sequences and other impurities. A common strategy is to leave the hydrophobic 5'-DMT group on the full-length product ("DMT-on" purification).

Materials:

  • Crude oligonucleotide solution

  • Reverse-phase purification cartridge or HPLC system with a reverse-phase column

  • Buffers for purification (e.g., acetonitrile, triethylammonium acetate)

  • Detritylation solution (e.g., 80% acetic acid)

Protocol (Cartridge Purification):

  • Equilibrate a reverse-phase cartridge according to the manufacturer's protocol.

  • Load the crude "DMT-on" oligonucleotide solution onto the cartridge. The DMT-containing full-length product will bind to the hydrophobic resin.

  • Wash the cartridge with a low concentration of organic solvent to remove the "DMT-off" failure sequences.

  • Elute the purified "DMT-on" oligonucleotide with a higher concentration of organic solvent.

  • Cleave the DMT group by treating the eluted oligonucleotide with a detritylation solution.

  • Desalt the final product using a desalting column or ethanol precipitation.

Part 3: Photochemical Cross-Linking Reaction

Materials:

  • Purified oligonucleotide containing E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine

  • Target protein or cell lysate

  • Binding buffer appropriate for the interaction being studied

  • UV lamp with an emission maximum in the UVA range (e.g., 365 nm)

  • Quartz cuvette or microplate

Protocol:

  • Incubate the modified oligonucleotide with the target protein in the binding buffer to allow for complex formation. The optimal concentrations of the oligonucleotide and protein should be determined empirically.

  • Transfer the sample to a quartz cuvette or a UV-transparent microplate.

  • Place the sample on a cold block or in a temperature-controlled chamber to minimize heat-induced denaturation during irradiation.

  • Irradiate the sample with UVA light (e.g., 365 nm). The irradiation time and intensity are critical parameters that need to be optimized for each system. A typical starting point would be an irradiation time of 15-60 minutes.

  • After irradiation, the cross-linked product is ready for analysis.

G cluster_0 Oligonucleotide Synthesis cluster_1 Purification cluster_2 Cross-Linking cluster_3 Analysis Synth Automated Synthesis with Modified Phosphoramidite Cleave Cleavage and Deprotection Synth->Cleave Purify DMT-on Purification (e.g., RP-HPLC) Cleave->Purify Incubate Incubate Oligo with Protein Purify->Incubate Irradiate UVA Irradiation (e.g., 365 nm) Incubate->Irradiate Analyze Analysis of Cross-linked Product (e.g., SDS-PAGE, Mass Spectrometry) Irradiate->Analyze

Sources

Application

Downstream Labeling and Photochemical Ligation Protocols for E-5-(2-Carbomethoxyvinyl)-dU Modified DNA

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide Technological Overview: The Power of Reversible Photoligation The modifie...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide

Technological Overview: The Power of Reversible Photoligation

The modified nucleoside E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine (CVU) represents a paradigm shift in nucleic acid chemistry. Unlike traditional enzymatic ligations that suffer from low efficiency on complex RNA/DNA chimeras or require bulky chemical crosslinkers, CVU enables reagent-free, template-directed photochemical ligation [1].

When incorporated into an oligonucleotide probe, the carbomethoxyvinyl group of CVU acts as a highly specific photoreactive warhead. Upon irradiation at 366 nm, it undergoes a [2+2] photocycloaddition with the C5-C6 double bond of an adjacent target pyrimidine (Cytosine or Thymine), forming a stable cyclobutane ring[2]. Remarkably, this process is entirely reversible; irradiation at 312 nm cleaves the cyclobutane adduct (photosplitting), restoring the original, unmodified DNA strands[3].

Mechanism CVU CVU-Modified DNA (Vinyl Group) UV366 UV Irradiation (366 nm) CVU->UV366 Annealing Target Target Pyrimidine (C5-C6 Double Bond) Target->UV366 Annealing Crosslink Cyclobutane Crosslinked Adduct UV366->Crosslink [2+2] Cycloaddition UV312 UV Reversal (312 nm) Crosslink->UV312 Photosplitting UV312->CVU Reversible UV312->Target

Reversible[2+2] photocycloaddition mechanism of CVU-modified DNA.

Workflow & Experimental Design

To utilize CVU for downstream labeling (e.g., attaching a Cy5-fluorophore to a target sequence), a template-directed approach is required. The template strand acts as a scaffold, bringing the CVU-probe and the target pyrimidine into strict spatial alignment.

Workflow S1 1. Probe Synthesis (Incorporate CVU) S2 2. Hybridization (Target + Template) S1->S2 S3 3. Photoligation (366 nm, 0°C) S2->S3 S4 4. Purification (RP-HPLC) S3->S4 S5 5. Downstream Assay (Fluorescence) S4->S5

Step-by-step workflow for template-directed photoligation and downstream labeling.

Detailed Step-by-Step Methodologies

Protocol A: Complex Hybridization

Causality Check: Why use a template strand? The template drastically increases the local concentration of the reactive groups. Without it, intermolecular crosslinking is statistically improbable at micromolar concentrations, ensuring absolute sequence specificity[3].

  • Prepare the Reaction Mixture: In a sterile microcentrifuge tube, combine the CVU-modified probe (e.g., Cy5-tethered), the target oligonucleotide, and the complementary template strand in a 1:1:1.2 molar ratio.

  • Buffer Addition: Dilute the mixture in 100 mM Sodium Cacodylate buffer (pH 7.0) containing 100 mM NaCl to a final oligonucleotide concentration of 5–10 µM.

  • Thermal Annealing: Heat the mixture to 90 °C for 5 minutes to disrupt secondary structures, then slowly cool to 0 °C at a rate of 1 °C/min.

Protocol B: Photochemical Ligation (366 nm)

Causality Check: Why 0 °C and 366 nm? The [2+2] cycloaddition requires strict alignment. Lowering the temperature to 0 °C minimizes thermal "breathing" at the duplex termini, locking the reactive groups into the optimal geometry[2]. Furthermore, 366 nm specifically excites the extended conjugation of the carbomethoxyvinyl group without inducing generalized pyrimidine dimers in the DNA backbone, which typically requires UVC (<300 nm)[1].

  • Sample Transfer: Transfer the annealed duplex to a quartz cuvette or a UV-transparent microplate.

  • Irradiation: Place the sample in an ice bath (0 °C) directly beneath a 366 nm UV-LED or transilluminator.

  • Crosslinking: Irradiate for 1 to 3 hours depending on the light source intensity.

  • Validation Checkpoint (Self-Validating System): Analyze a 5 µL aliquot via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A successful ligation will manifest as a distinct shift to a higher molecular weight peak (the sum of the probe and target)[2]. Troubleshooting: If the ligated peak is <50%, verify the melting temperature (Tm) of your complex; the operating temperature must be at least 15 °C below the Tm.

Protocol C: Photosplitting Reversal (312 nm)

Causality Check: Irradiation at 312 nm provides the precise activation energy required to cleave the cyclobutane ring, quantitatively reverting the complex to the original strands[3].

  • Isolation: Isolate the ligated product via RP-HPLC and resuspend in standard physiological buffer.

  • Reversal: Irradiate the purified complex at 312 nm for 15–30 minutes at room temperature.

  • Confirmation: Run a denaturing PAGE gel to confirm the reappearance of the lower molecular weight monomeric bands.

Quantitative Data & Optimization Guidelines

To ensure maximum yield and reproducibility across different target sequences, adhere to the optimized parameters summarized below.

ParameterOptimal ConditionCausality / Mechanistic Effect
Forward Wavelength 366 nmSelectively excites the CVU vinyl group; avoids off-target DNA damage.
Reverse Wavelength 312 nmCleaves the cyclobutane adduct; restores native DNA strands.
Reaction Temperature 0 °CStabilizes terminal duplex geometry; maximizes crosslink yield.
Buffer pH 7.0 - 7.4Maintains physiological Watson-Crick base pairing for template alignment.
Irradiation Time 1 - 3 HoursEnsures >90% conversion; highly dependent on UV lamp intensity.
Target Preference Cytosine > ThymineC5-C6 bond of Cytosine exhibits slightly higher reactivity in [2+2] cycloadditions.

Advanced Application: Chemical RNA/DNA Editing

Beyond sequence-specific fluorescent labeling, CVU-mediated photoligation enables non-enzymatic chemical RNA/DNA editing .

Upon formation of the cyclobutane adduct between a CVU-probe and a target Cytosine, the Cytosine's structure is altered, rendering it susceptible to heat-induced deamination. Subsequent photosplitting at 312 nm releases a Uridine in place of the original Cytosine. This targeted C-to-U transition has been successfully utilized in groundbreaking genetic restoration experiments, such as converting Blue Fluorescent Protein (BFP) to Green Fluorescent Protein (GFP) in vitro without the use of CRISPR or enzymatic editors[4].

Sources

Technical Notes & Optimization

Troubleshooting

Preventing depurination during synthesis with E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine

A Guide to Preventing Oligonucleotide Chain Degradation and Depurination Welcome to the technical support guide for researchers using modified nucleosides, specifically focusing on challenges encountered during the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oligonucleotide Chain Degradation and Depurination

Welcome to the technical support guide for researchers using modified nucleosides, specifically focusing on challenges encountered during the synthesis of oligonucleotides containing E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine. As Senior Application Scientists, we understand that incorporating modified bases can introduce unique challenges. This guide provides in-depth, field-proven insights to help you diagnose and solve one of the most common side reactions that can compromise your synthesis: depurination.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

A Critical Clarification: Is Your Modified Uridine "Depurinating"?

Before we proceed, it is crucial to address a common point of confusion. The term depurination specifically refers to the cleavage of the bond between a purine base (Adenine or Guanine) and the deoxyribose sugar.[1][2]

Your molecule, E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine, is a pyrimidine . Therefore, it does not undergo depurination. However, the acidic conditions used repeatedly throughout the synthesis to remove the 5'-DMT protecting group can—and often do—cause depurination of the adenine and guanine bases elsewhere in your growing oligonucleotide chain.[3][4] The result is the same: reduced yield and truncated, impure final product. This guide is designed to help you protect the entire oligonucleotide chain during a synthesis that includes this valuable modified uridine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when troubleshooting their oligonucleotide synthesis.

Q1: What exactly is depurination and why is it a major problem?

Depurination is a chemical reaction where the N-glycosidic bond connecting a purine base (A or G) to the sugar backbone is hydrolytically cleaved.[1] In solid-phase synthesis, this is primarily caused by the acid treatment (detritylation) required in every cycle to remove the 5'-O-DMT group.[5][6] The resulting "abasic" or "apurinic" site is unstable and will lead to the cleavage of the oligonucleotide chain during the final ammonia deprotection step.[3][7] This significantly reduces the yield of your desired full-length product and complicates its purification.[1]

Q2: What are the tell-tale signs of depurination in my analytical data?

If significant depurination has occurred, your analytical results will show a distinct pattern:

  • On HPLC: You will observe a reduced peak for your full-length product and a series of new, earlier-eluting peaks. These peaks often appear as a "ladder" of fragments corresponding to cleavage at various purine sites.[1]

  • On Mass Spectrometry (MS): Alongside the mass of your target oligonucleotide, you will detect species with lower molecular weights. Depurination events can be identified by characteristic mass losses corresponding to adenine (~135 Da) or guanine (~151 Da) from truncated fragments.[8]

Q3: My protocol uses Trichloroacetic Acid (TCA) for detritylation. Is this the cause?

It is highly likely a major contributing factor. While effective at removing the DMT group, TCA (pKa ≈ 0.7) is a strong acid that is known to promote depurination.[9] Prolonged or repeated exposure, especially in longer synthesis runs, increases the risk. For oligonucleotides containing sensitive bases—including many modified nucleosides or sequences rich in deoxyadenosine—using a milder acid is a critical first step in troubleshooting.[1][4] Deoxyadenosine is particularly vulnerable, depurinating much faster than deoxyguanosine.[1]

Part 2: Troubleshooting Guide: A Systematic Approach to Preventing Depurination

Follow this structured guide to diagnose, solve, and verify the elimination of depurination in your synthesis.

Step 1: Confirming the Problem with Post-Synthesis Analysis

Before making changes, it's essential to confirm that depurination is the root cause of low yield or impurity.

Protocol: Post-Synthesis Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is highly effective for separating oligonucleotides and their synthesis-related impurities.[10][11]

Materials:

  • Crude, deprotected oligonucleotide sample

  • Mobile Phase A: Volatile salt buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0) in Water.

  • Mobile Phase B: Mobile Phase A in Acetonitrile (e.g., 50% Acetonitrile).

  • HPLC system with a suitable C18 column designed for oligonucleotide analysis.

Methodology:

  • Sample Preparation: Reconstitute the dried, cleaved, and deprotected oligonucleotide in Mobile Phase A or water to a concentration of approximately 0.1-0.5 OD/mL.

  • Gradient Elution: Run a linear gradient from low to high percentage of Mobile Phase B. A typical gradient might be 5-65% B over 30-40 minutes.

  • Data Interpretation:

    • Expected Product: The main peak, eluting late in the gradient, should correspond to your full-length oligonucleotide.

    • Signs of Depurination: Look for a distribution of shorter fragments (n-1, n-2, etc.) that elute earlier than the main product. A significant "smear" or "ladder" of peaks preceding the main peak is a classic indicator of chain cleavage due to depurination.[1]

Step 2: Understanding the Root Cause

The detritylation step is the source of the acid that attacks the purine bases. The mechanism involves the protonation of the purine, which weakens the N-glycosidic bond, making it susceptible to cleavage.

Depurination_Mechanism Start Oligonucleotide Chain (with Adenine) Protonation Protonation of N7 by Acid (H+) Start->Protonation Detritylation Step WeakBond Weakened N-Glycosidic Bond Protonation->WeakBond Cleavage Hydrolytic Cleavage WeakBond->Cleavage Abasic Apurinic (AP) Site + Free Adenine Cleavage->Abasic FinalCleavage Chain Cleavage (during basic deprotection) Abasic->FinalCleavage Post-Synthesis Troubleshooting_Workflow Start Synthesize Oligonucleotide (Standard Protocol) Analyze Analyze Crude Product (HPLC / MS) Start->Analyze Check Depurination Detected? (Ladder of short fragments) Analyze->Check Implement Implement Mild Detritylation (3% DCA Protocol) Check->Implement Yes Success Synthesis Optimized Check->Success No Reanalyze Re-synthesize & Re-analyze Implement->Reanalyze Result Problem Solved? (High Purity Product) Reanalyze->Result Result->Success Yes Consult Consult Advanced Protocols (e.g., non-protic acids) Result->Consult No

Caption: A logical workflow for troubleshooting and resolving depurination issues.

References

  • K.L. Efcavitch, J.W., et al. (1998). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research. [Link]

  • Krotz, A. H., et al. (2003). Controlled Detritylation of Antisense Oligonucleotides. Organic Process Research & Development, ACS Publications. [Link]

  • emp BIOTECH. Oligonucleotide Synthesis Reagents. emp BIOTECH Website. [Link]

  • Glen Research. (2010). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. [Link]

  • Wikipedia. Oligonucleotide synthesis. Wikipedia. [Link]

  • Gala, F., et al. (2024). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega. [Link]

  • Hsu, C. C., et al. (2020). Oligonucleotide synthesis under mild deprotection conditions. National Center for Biotechnology Information (PMC). [Link]

  • Hewitt, S., et al. (2016). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. National Center for Biotechnology Information (PMC). [Link]

  • IntegrateRNA. Oligonucleotide Analytical Methods Development & Stability Study. IntegrateRNA Website. [Link]

  • ResearchGate. (Image). Mechanism of depurination in acidic conditions. ResearchGate. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio Website. [Link]

  • Phenomenex. Avoiding Depurination During Trityl-on Purification. Phenomenex Resources. [Link]

  • MRC Holland. What is sample depurination and how do I prevent it? MRC Holland Support. [Link]

  • Eadie, J. S., & Davidson, D. S. (1987). Depurination As a Yield Decreasing Mechanism in Oligodeoxynucleotide Synthesis. Nucleosides and Nucleotides. [Link]

Sources

Optimization

Improving coupling efficiency of 5-carbomethoxyvinyl-dU phosphoramidites

Technical Support Center: Optimizing 5-Carbomethoxyvinyl-dU Phosphoramidite Coupling Welcome to the advanced troubleshooting and protocol guide for the synthesis of oligonucleotides modified with 5-carbomethoxyvinyl-2'-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-Carbomethoxyvinyl-dU Phosphoramidite Coupling

Welcome to the advanced troubleshooting and protocol guide for the synthesis of oligonucleotides modified with 5-carbomethoxyvinyl-2'-deoxyuridine (CVU). Designed for researchers and drug development professionals, this guide addresses the specific kinetic and steric challenges associated with this bulky modification.

Mechanistic Causality: The Challenge of 5-Carbomethoxyvinyl-dU

5-Carbomethoxyvinyl-dU is a critical modified nucleoside utilized in template-directed DNA photoligation, enabling the synthesis of branched oligonucleotides and advanced DNA nanostructures[1]. Upon irradiation at 366 nm, the carbomethoxyvinyl group undergoes a [2+2] cycloaddition with the C5-C6 double bond of an adjacent pyrimidine, forming a stable cyclobutane ring[1].

However, integrating this monomer via standard solid-phase phosphoramidite chemistry often yields suboptimal coupling efficiencies. The primary causality lies in steric hindrance []. The bulky carbomethoxyvinyl moiety at the C5 position of the nucleobase restricts the conformational flexibility of the 3'-O-phosphoramidite group. This steric bulk impedes the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain on the activated phosphoramidite intermediate, leading to an accumulation of unreacted 5'-OH sites and subsequent n-1 truncation products[].

Troubleshooting & FAQs

Q1: Why am I observing significant n-1 truncations immediately after the CVU incorporation step? A: Truncations (n-1 sequences) occur when the coupling step fails to reach >98% efficiency, leaving unreacted 5'-hydroxyl groups that are subsequently capped. For highly hindered monomers like CVU, standard 1H-tetrazole (pKa 4.89) often fails to protonate the diisopropylamino leaving group rapidly enough to overcome the steric barrier[3]. Solution: Switch to a more acidic or more nucleophilic activator. (pKa ~4.1) provides stronger acidic catalysis, while (pKa 5.2) compensates for lower acidity with significantly higher nucleophilicity, accelerating the formation of the reactive intermediate[3][4].

Q2: How should I adjust the coupling time and monomer concentration to force the reaction to completion? A: Standard DNA coupling requires 1.5 to 3 minutes at 0.1 M monomer concentration. For CVU, this kinetic window is insufficient. Solution: Increase the monomer concentration to 0.12 M – 0.15 M to drive the bimolecular reaction forward kinetically[3]. Extend the coupling time to 10–15 minutes[4]. If efficiency remains below 95%, implement a double-coupling strategy : perform a 10-minute coupling, drain the reagents without washing or capping, and deliver a fresh mixture of CVU phosphoramidite and activator for another 10 minutes.

Q3: Does solvent quality disproportionately affect CVU coupling compared to standard unmodified bases? A: Yes. Because the extended coupling time exposes the highly reactive phosphoramidite intermediate to the solvent for longer periods, even trace moisture will cause competitive hydrolysis of the monomer[]. Solution: Use ultra-dry acetonitrile (ACN) with a water content strictly <10 ppm. Pre-treat the ACN with activated 3Å molecular sieves for 24 hours prior to synthesis[4].

Quantitative Data: Activator & Condition Comparison

The following table summarizes the expected coupling efficiencies based on activator selection and reaction conditions for sterically hindered phosphoramidites[3][4].

ActivatorConcentrationpKaCoupling TimeStrategyExpected Yield
1H-Tetrazole0.45 M4.893 minSingle< 85%
1H-Tetrazole0.45 M4.8910 minSingle~ 90%
DCI0.25 M5.2010 minSingle95 - 97%
BTT0.30 M4.1012 minSingle96 - 98%
BTT 0.30 M 4.10 10 + 10 min Double > 99%

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol establishes a self-validating loop by utilizing real-time trityl monitoring to confirm the success of the CVU coupling before proceeding to subsequent elongations[].

Step 1: Reagent Preparation

  • Dilute the 5-carbomethoxyvinyl-dU phosphoramidite to a final concentration of 0.15 M in ultra-dry ACN (<10 ppm water) over 3Å molecular sieves. Allow the solution to rest for 12 hours to ensure complete moisture scavenging.

  • Prepare a fresh solution of 0.3 M BTT in anhydrous ACN.

Step 2: Solid-Phase Coupling

  • Detritylate the solid support using 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Deliver the CVU monomer (0.15 M) and BTT activator (0.3 M) to the synthesis column simultaneously.

  • Pause the flow and allow the reaction to incubate for 10 minutes.

  • Double Coupling: Drain the column (do not wash). Deliver a second equivalent of CVU monomer and BTT. Incubate for an additional 10 minutes.

Step 3: Validation & Capping

  • Wash the column extensively with ACN.

  • Perform the capping step (Acetic anhydride / N-methylimidazole) to block any unreacted 5'-OH groups, preventing n-1 deletion mutations.

  • Oxidize the phosphite triester to phosphate using 0.02 M Iodine in THF/Pyridine/Water.

  • Self-Validation: During the subsequent detritylation step, collect the eluent and measure the UV absorbance of the dimethoxytrityl (DMT) cation at 498 nm. Compare this peak area to the pre-CVU coupling step. A peak area ratio of >0.98 validates successful coupling[]. If the ratio is <0.95, the synthesis must be paused to replace the activator or dry the solvent lines.

Process Visualization

TroubleshootingTree Start Low Coupling Efficiency (< 95% per step) Moisture Is water content in ACN > 10 ppm? Start->Moisture FixMoisture Replace ACN & add molecular sieves Moisture->FixMoisture Yes Activator Using standard 1H-Tetrazole? Moisture->Activator No FixMoisture->Activator FixActivator Switch to BTT (0.3 M) or DCI (0.25 M) Activator->FixActivator Yes Time Coupling time < 10 minutes? Activator->Time No FixActivator->Time FixTime Extend coupling to 12-15 minutes Time->FixTime Yes Conc Monomer Conc. < 0.1 M? Time->Conc No FixTime->Conc FixConc Increase to 0.15 M & use double coupling Conc->FixConc Yes Success Optimal Coupling (> 98% Yield) Conc->Success No FixConc->Success

Troubleshooting logic for optimizing 5-carbomethoxyvinyl-dU phosphoramidite coupling efficiency.

References

  • Improved coupling activators for oligonucleotide synthesis (WO1998016540A1)
  • Fluorescence labeling of DNA based on photochemical ligation Source: JAIST Repository / Science and Technology of Advanced Materials URL:[Link]

  • Emerging Approaches to DNA Data Storage: Challenges and Prospects Source: ACS Nano URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage &amp; Deprotection of 5-Vinyl-Modified Oligonucleotides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-vinyl-modified oligonucleotides. This guide provides in-depth troubleshooting advice and frequently a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-vinyl-modified oligonucleotides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical cleavage and deprotection step, ensuring the integrity of your valuable synthetic oligonucleotides.

The presence of a reactive vinyl group on the nucleobase introduces specific challenges not encountered with standard oligonucleotides. Standard deprotection conditions, particularly harsh alkaline treatments, can lead to unwanted side reactions, compromising the vinyl group and impacting downstream applications such as click chemistry or other conjugations.[1][2] This guide is structured to provide both quick-reference FAQs and detailed troubleshooting workflows to address these unique challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling of 5-vinyl-modified oligonucleotides during cleavage and deprotection.

Q1: Why are standard deprotection conditions (e.g., concentrated ammonium hydroxide overnight at 55 °C) not recommended for 5-vinyl-modified oligonucleotides?

Standard, prolonged heating in concentrated ammonium hydroxide can be detrimental to the vinyl group.[3][4] The primary risks are:

  • Hydration: The vinyl group can undergo hydration, converting it to a hydroxyethyl group, rendering it inactive for subsequent conjugation reactions.

  • Michael Addition: Acrylonitrile, a byproduct of cyanoethyl phosphate protecting group removal, can react with nucleobases in a Michael addition reaction.[1] While this is a general issue, the vinyl group itself can also be susceptible to addition reactions under harsh basic conditions.

Q2: What is the recommended "first-line" deprotection strategy for oligonucleotides containing a 5-vinyl modification?

For oligonucleotides containing sensitive modifications like a 5-vinyl group, a faster and milder deprotection agent is highly recommended.[3] The preferred method is using a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[5][6]

Typical AMA Conditions:

  • Temperature: 65 °C

  • Time: 10-15 minutes[3][5][7]

This "UltraFAST" deprotection significantly reduces the exposure time to harsh basic conditions, minimizing the risk of side reactions while still efficiently removing standard base protecting groups like Bz-dA, Ac-dC, and iBu-dG or dmf-dG.[5][8]

Q3: My oligonucleotide contains other sensitive modifications (e.g., fluorescent dyes) in addition to the 5-vinyl group. What should I do?

The presence of multiple sensitive groups requires the mildest deprotection strategy possible.[5] You must review the technical specifications for all modifications in your sequence.[5] For highly sensitive dyes, even AMA may be too harsh. In such cases, "Ultra-Mild" deprotection conditions are necessary.

Ultra-Mild Conditions:

  • Reagent: 0.05 M Potassium Carbonate in Methanol

  • Conditions: Room temperature for 4-17 hours[4]

Important: Ultra-mild deprotection requires the use of ultra-mild phosphoramidites during synthesis (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).[4] Standard benzoyl (Bz) and isobutyryl (iBu) protecting groups will not be efficiently removed under these conditions.

Q4: How can I confirm if my deprotection was successful and the vinyl group is intact?

A combination of analytical techniques is essential for quality control:

  • Mass Spectrometry (MS): This is the most direct method. The observed molecular weight should match the theoretical mass of the fully deprotected oligonucleotide with the vinyl group intact. Any additions (e.g., +18 for hydration) or loss of expected mass would indicate a problem.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Incomplete deprotection results in species that are more hydrophobic than the final product.[9] You will see additional, later-eluting peaks compared to a fully deprotected standard. While RP-HPLC can show purity, it may not distinguish between different side-products on the vinyl group itself without a reference standard.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during the cleavage and deprotection of 5-vinyl-modified oligonucleotides.

Guide 1: Incomplete Deprotection or Cleavage

Symptom: Mass spectrometry shows masses corresponding to the oligonucleotide with one or more base protecting groups (e.g., Bz, iBu) still attached. RP-HPLC shows multiple late-eluting peaks.

Root Cause Analysis & Solution Workflow

G cluster_0 Troubleshooting: Incomplete Deprotection cluster_1 Solutions for Cause 1 cluster_2 Solutions for Cause 2 cluster_3 Solutions for Cause 3 Symptom Symptom: Mass Spec shows residual protecting groups. RP-HPLC shows late-eluting peaks. Cause1 Cause 1: Deprotection Reagent Issue Symptom->Cause1 Check Reagent Cause2 Cause 2: Suboptimal Time/Temp Symptom->Cause2 Check Conditions Cause3 Cause 3: Incorrect Reagent for Protecting Groups Symptom->Cause3 Verify Compatibility Sol1A Use fresh AMA or concentrated ammonium hydroxide. Ammonia gas can evaporate from old stock. Cause1->Sol1A Sol2A Ensure precise temperature control. (e.g., 65°C for AMA). Cause2->Sol2A Sol2B Ensure minimum time is met. (e.g., 10-15 min for AMA). Cause2->Sol2B Sol3A Confirm standard amidites (Bz, iBu, Ac) were used with AMA or NH4OH. Cause3->Sol3A Sol3B If Ultra-Mild amidites (Pac, iPr-Pac) were used, switch to K2CO3/MeOH deprotection. Cause3->Sol3B

Caption: Workflow for diagnosing incomplete deprotection issues.

Guide 2: Suspected Modification of the Vinyl Group

Symptom: The main peak in the mass spectrum has an incorrect mass (e.g., +18 Da, +53 Da), even though base deprotection appears complete. Downstream conjugation reactions fail or have very low efficiency.

Root Cause Analysis & Potential Side Reactions

The vinyl group is an electron-withdrawing group, making it susceptible to nucleophilic attack, especially under basic deprotection conditions.

G Potential Side Reactions of 5-Vinyluracil during Deprotection cluster_main cluster_path1 Path A: Hydration cluster_path2 Path B: Michael Addition struct_start Uracil -CH=CH₂ struct_hydrated Uracil -CH(OH)-CH₃ struct_start->struct_hydrated H₂O / OH⁻ (+18 Da) struct_adduct Uracil -CH(Nu)-CH₃ struct_start->struct_adduct Nucleophile (Nu⁻) (e.g., Acrylonitrile Adduct)

Caption: Common side reactions affecting 5-vinyl-modified nucleobases.

Mitigation Strategies
StrategyDescriptionWhen to Use
Use AMA Deprotection A 1:1 mixture of Ammonium Hydroxide and Methylamine provides rapid deprotection (10-15 min at 65 °C), minimizing exposure time to harsh conditions.[3][5][6]This should be the default method for any oligo containing a 5-vinyl modification.
Gas-Phase Deprotection Using gaseous ammonia or methylamine can offer a cleaner deprotection by reducing liquid-phase side reactions and simplifying workup.[10][11][12]Ideal for high-throughput synthesis or when liquid-phase side reactions are a persistent problem. Requires specialized equipment.
Incorporate Scavengers While not standard for vinyl group protection, scavengers are used to trap reactive byproducts. For example, hindered amines like t-butylamine can act as acrylonitrile scavengers.[13][14] This is an advanced strategy if Michael addition is confirmed.When mass spec confirms addition of byproducts like acrylonitrile. Requires significant optimization.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard AMA Deprotection for 5-Vinyl-Modified Oligonucleotides

This protocol is recommended for oligonucleotides synthesized using standard Ac-dC, Bz-dA, and iBu-dG or dmf-dG phosphoramidites.

Materials:

  • Oligonucleotide synthesis column (up to 1 µmole scale)

  • Ammonium Hydroxide (28-30% NH₃ in water), fresh

  • Methylamine solution (40% in water)

  • Two gas-tight syringes

  • Screw-cap microcentrifuge tube or autosampler vial with a pierceable cap

Procedure:

  • Prepare AMA Reagent: In a fume hood, carefully prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This mixture is volatile and corrosive. Prepare fresh before each use.

  • Cleavage from Support: Using a syringe, draw 1 mL of the AMA reagent. Slowly pass the reagent through the synthesis column, collecting the eluent in a screw-cap tube. Let the column sit for 5 minutes at room temperature.

  • Repeat Elution: Pass another 1 mL of AMA reagent through the column, collecting it in the same tube.

  • Deprotection: Securely cap the tube. Place the tube in a heating block pre-heated to 65 °C.

  • Incubate: Heat the solution for exactly 15 minutes.

  • Cool Down: Immediately remove the tube from the heat block and cool to room temperature (e.g., in a water bath).

  • Evaporate: Dry the sample to completion using a vacuum concentrator (e.g., SpeedVac). Do not apply excessive heat.

  • Resuspend: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for analysis or purification.

Protocol 2: RP-HPLC Analysis of Deprotected Oligonucleotide

This protocol provides a general method for assessing the purity of the final product.

Materials:

  • Deprotected oligonucleotide sample

  • HPLC system with a reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • UV detector

Procedure:

  • Equilibrate Column: Equilibrate the C18 column with 5-10% Mobile Phase B in Mobile Phase A.

  • Inject Sample: Inject an appropriate amount (e.g., 0.5-1.0 OD₂₆₀) of the resuspended oligonucleotide.

  • Run Gradient: Execute a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be 5% to 50% B over 30 minutes.

  • Monitor Elution: Monitor the column eluent at 260 nm.

  • Analyze Chromatogram: A successful deprotection will show a single major peak corresponding to the full-length oligonucleotide.[9] The presence of significant peaks eluting after the main product peak may indicate incomplete deprotection.[9]

References
  • Technical Support Center: Oligonucleotide Synthesis & Deprotection. Benchchem.
  • Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers. Amerigo Scientific.
  • Mehta, A., et al. (1992). Use of carbocation scavenger during oligonucleotide synthesis. Google Patents, US5714597A.
  • Deprotection Guide. Glen Research.
  • Reagents for oligonucleotide cleavage and deprotection. Google Patents, US6664388B2.
  • Deprotection of synthetic oligonucleotides using acrylonitrile scavenger. Google Patents, WO2001096358A1.
  • Oligonucleotide synthesis under mild deprotection conditions. PMC.
  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research.
  • Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. LGC Biosearch Technologies. (2021).
  • Deprotection of synthetic oligonucleotides using acrylonitrile scavenger. Google Patents.
  • AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 26.14. Glen Research.
  • GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. PMC.
  • Use of NPE-Protecting Groups for the Preparation of Oligonucleotides Without Using Nucleophiles During the Final Deprotection. ResearchGate. (2016).
  • Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. (2023).
  • An efficient deprotection method for 5′-[O,O-bis(pivaloyloxymethyl)]-(E)-vinyl phosphonate containing oligonucleotides. ResearchGate. (2025).
  • Recovery of oligonucleotides by gas phase cleavage. Google Patents, US5514789A.
  • Assessing incomplete deprotection of microarray oligonucleotides in situ. PMC.
  • Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Report 22.27. Glen Research.
  • Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC Biosearch Technologies.
  • Deprotection Guide 20200110. Scribd.
  • siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Glen Research. (2010).

Sources

Optimization

Technical Support Guide: Resolving Solubility Challenges of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine in Acetonitrile

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine in acetonitrile (ACN). As a critical component in oligonucleotide synthesis and antiviral research, achieving complete and stable solubilization of this modified nucleoside is paramount for reaction efficiency and product purity.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine not dissolving in pure acetonitrile at room temperature?

This is a common observation. The molecule possesses a large, hydrophobic 5'-O-dimethoxytrityl (DMT) group and a more polar uridine core modified with a carbomethoxyvinyl group.[1] While acetonitrile is a polar aprotic solvent, its polarity may be insufficient to disrupt the intermolecular forces of the crystalline solid, especially those involving the bulky, nonpolar DMT group. This often results in a fine suspension or the compound "oiling out" rather than forming a true solution.

Q2: Can I heat the mixture to improve solubility?

Gentle warming (e.g., to 30-40°C) can be attempted but must be done with caution. Prolonged heating or excessive temperatures can risk thermal degradation of the compound or hydrolysis of the DMT group, especially if trace amounts of acid or water are present. The DMT group is designed to be labile to acid, and heat can accelerate this process.[2][3]

Q3: Is sonication a safe and effective method for this compound?

Yes, sonication is a highly recommended first step. It provides mechanical energy to break up solute aggregates and enhances solvent-solute interactions without the risks associated with heating. Use a bath sonicator for 5-15 minutes. If the compound still does not dissolve, it indicates a more fundamental solvent mismatch that sonication alone cannot overcome.

Q4: What is the impact of water in my acetonitrile?

Water content is a critical parameter. Acetonitrile for DNA synthesis should be of very high purity with low water content (e.g., ≤30 ppm).[4] Excess water can lead to the hydrolysis of the DMT group and other side reactions, which may present as insolubility or the formation of new, less soluble species.[5] Using molecular sieves to ensure anhydrous conditions is a best practice.[5]

Section 2: In-Depth Troubleshooting Guide

Issue 1: Compound Forms a Suspension or Oily Residue in Pure Acetonitrile
  • Probable Cause: The primary cause is a polarity mismatch between the highly nonpolar DMT group and the moderately polar acetonitrile solvent. The large surface area of the DMT group dominates the molecule's solubility behavior in non-aqueous solvents.

  • Solution Path: Introduction of a Co-solvent. The most effective strategy is to create a binary solvent system that better matches the compound's mixed polarity.

    • Recommended Co-solvent: Dichloromethane (DCM) is an excellent choice. It is less polar than acetonitrile and is highly effective at solvating the DMT group. Other options include ethyl acetate or dimethylformamide (DMF), though DCM is often preferred for its volatility and compatibility with subsequent reactions.[6]

    • Mechanism: The co-solvent disrupts the strong intermolecular attractions between the DMT groups of the solute molecules, allowing the acetonitrile to then effectively solvate the more polar regions of the molecule.

    • Starting Ratios: Begin with a 9:1 (ACN:DCM) ratio and progressively increase the proportion of DCM. A 3:1 or even 1:1 ratio may be necessary for complete dissolution at higher concentrations.

Issue 2: Inconsistent Solubility Between Different Batches or Over Time
  • Probable Cause: This issue often points to variability in the purity of the solute or the quality of the solvent.

    • Compound Purity: Impurities from the synthesis, such as starting materials or incompletely protected nucleosides, can significantly alter solubility characteristics.[7]

    • Solvent Quality: As mentioned, water is a key culprit. Ensure you are using a fresh bottle of anhydrous, DNA-synthesis grade acetonitrile.[4] Storing acetonitrile over activated 3Å molecular sieves is recommended to maintain its dryness.

    • Compound Degradation: If a previously prepared solution becomes cloudy over time, it may indicate degradation. DMT-protected nucleosides can be susceptible to hydrolysis, especially if the acetonitrile has absorbed moisture or contains acidic impurities.[2][5]

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Solubilization Using a Co-solvent System
  • Preparation: To a clean, dry, and inert-gas-flushed vial, add the required mass of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine.

  • Co-solvent Addition: Add the desired volume of dichloromethane (DCM) first. Vortex or swirl the vial gently until the solid appears fully wetted and begins to dissolve.

  • Acetonitrile Addition: Add the required volume of anhydrous acetonitrile to reach the final target concentration and solvent ratio.

  • Mixing: Vortex the mixture for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes at room temperature.

  • Inspection: Visually inspect the solution for any undissolved particulates against a dark background. A clear, homogenous solution should be obtained.

Protocol 2: Small-Scale Solubility Screening

To determine the optimal solvent ratio for your desired concentration, perform a small-scale screen.

  • Aliquot: Weigh 1-2 mg of the compound into three separate, dry vials.

  • Test Ratios:

    • Vial 1: Prepare a solution using a 9:1 ACN:DCM ratio.

    • Vial 2: Prepare a solution using a 4:1 ACN:DCM ratio.

    • Vial 3: Prepare a solution using a 1:1 ACN:DCM ratio.

  • Procedure: Follow steps 2-6 from Protocol 1 for each vial.

  • Analysis: Identify the lowest percentage of DCM that provides complete and rapid dissolution. This ratio is your optimized solvent system for this concentration.

Section 4: Process Visualization

The following flowchart provides a logical path for troubleshooting solubility issues.

G start Start: Dissolve Compound in Pure Acetonitrile check_dissolved Is the solution clear and homogenous? start->check_dissolved sonicate Sonicate for 15 minutes check_dissolved->sonicate No success Success: Solution Prepared check_dissolved->success Yes check_again Is it dissolved now? sonicate->check_again add_dcm Introduce Co-solvent (DCM) Start with 10% (v/v) check_again->add_dcm No check_again->success Yes check_dcm Is it dissolved? add_dcm->check_dcm increase_dcm Incrementally increase DCM (e.g., to 25%, then 50%) check_dcm->increase_dcm No check_dcm->success Yes increase_dcm->check_dcm fail Issue Persists: - Verify Compound Purity - Check Solvent Quality (H2O) - Consider Alternative Solvents increase_dcm->fail If still not dissolved at 50% DCM

Caption: Troubleshooting workflow for dissolving modified nucleosides.

Section 5: Data Summary

The following table provides recommended starting points for solvent systems. Actual solubility will depend on the specific batch purity and desired final concentration.

Solvent System (ACN:DCM, v/v)Typical ApplicationRemarks
100% ACN Very low concentrations (<5 mg/mL)Often unsuccessful; high risk of precipitation.
9:1 Initial troubleshooting stepMay be sufficient for lower concentrations.
4:1 General purposeGood starting point for moderate concentrations (10-25 mg/mL).
1:1 High concentrations (>25 mg/mL)Effective for creating stock solutions; ensure compatibility with downstream applications.

References

  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75. Available from: [Link]

  • ResearchGate. (n.d.). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Available from: [Link]

  • Jayawickramarajah, J., et al. (2007). Self-Neutralizing oligonucleotides with enhanced cellular uptake. PMC - NIH. Available from: [Link]

  • Almer, H., et al. (2004). deoxythymidine and 3′‐thio‐2′,3′‐dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′‐S‐phosphorothiolate linkage. Oxford Academic. Available from: [Link]

  • Fessner, W. D., et al. (2012). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. PubMed. Available from: [Link]

  • Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 7(4), 448-458. Available from: [Link]

  • Sen, A., & Bagchi, B. (2000). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 78(5), 2580-2593. Available from: [Link]

  • Kumar, A., & Malhotra, S. V. (2025). Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Herdewijn, P., et al. (1982). Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E). PubMed. Available from: [Link]

  • Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Available from: [Link]

  • ResearchGate. (n.d.). Extraction of intracellular nucleosides and nucleotides with acetonitrile. Available from: [Link]

  • Carl ROTH. (n.d.). Acetonitrile, CAS No. 75-05-8 | Solvents for DNA Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Microbiological synthesis of 5-ethyl- and (E)-5-(2-bromovinyl)-2′-deoxyuridine. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Improved synthesis of nucleotide blockmers using a precipitative soluble support. Available from: [Link]

  • US EPA. (n.d.). Acetonitrile | CASRN 75-05-8 | DTXSID7020009 | IRIS. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Clicks: A Comparative Guide to E-5-(2-Carbomethoxyvinyl)-dU and 5-ethynyl-dU in Bioconjugation

In the dynamic field of bioconjugation, the precise and efficient labeling of biomolecules is paramount. For researchers studying DNA synthesis and cell proliferation, nucleoside analogs that can be metabolically incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of bioconjugation, the precise and efficient labeling of biomolecules is paramount. For researchers studying DNA synthesis and cell proliferation, nucleoside analogs that can be metabolically incorporated into DNA and subsequently detected with high sensitivity are invaluable tools. Among these, 5-ethynyl-2'-deoxyuridine (EdU) has become a gold standard. However, the landscape of bioorthogonal chemistry is ever-expanding, with new analogs and reaction mechanisms continually emerging. This guide provides an in-depth comparison of the well-established EdU and a vinyl-modified analog, E-5-(2-Carbomethoxyvinyl)-dU (CmdU), for which we will use the closely related and more extensively studied 5-Vinyl-2'-deoxyuridine (VdU) as a practical exemplar for its reactivity in copper-free click chemistry.

This comparison will delve into the fundamental chemical principles governing their use, their respective performance in experimental settings, and the practical considerations for researchers in drug development and life sciences.

The Dawn of "Clickable" Nucleosides: A Paradigm Shift from BrdU

For decades, the detection of DNA synthesis relied on the incorporation of 5-bromo-2'-deoxyuridine (BrdU), which was subsequently detected using an anti-BrdU antibody. This method, while effective, requires harsh DNA denaturation steps using acid or heat to expose the BrdU epitope for antibody binding.[1] This can compromise the structural integrity of the cell and is often incompatible with the simultaneous detection of other cellular antigens.

The advent of "click chemistry" revolutionized this field.[2][3] This suite of reactions is characterized by high yields, stereospecificity, and the absence of interfering byproducts, making them ideal for biological applications. EdU, a thymidine analog bearing a terminal alkyne group, was the first of these "clickable" nucleosides to gain widespread use.[4]

5-ethynyl-dU (EdU): The Copper-Catalyzed Workhorse

EdU is metabolically incorporated into newly synthesized DNA by cellular machinery, just like its predecessor, BrdU. However, its detection relies on a fundamentally different principle: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4] This reaction forms a stable triazole linkage between the alkyne on EdU and a fluorescently labeled azide probe.[4]

The CuAAC reaction is remarkably efficient and has a fast reaction rate.[4][5] The small size of the azide probe allows for easy penetration into the cell and nucleus, eliminating the need for DNA denaturation.[1][6] This preserves cellular morphology and allows for multiplexing with other fluorescent probes, such as antibodies against cell surface or intracellular markers.[2]

The CuAAC Mechanism: A Closer Look

The copper-catalyzed azide-alkyne cycloaddition is a highly specific reaction that proceeds through a well-defined mechanism. A Cu(I) catalyst is essential for the reaction to proceed at a biologically compatible rate. This is typically generated in situ from a Cu(II) salt, such as copper sulfate, using a reducing agent like sodium ascorbate.[5]

CuAAC_Mechanism cluster_0 CuAAC Reaction EdU (Alkyne) EdU (Alkyne) Triazole Product Triazole Product EdU (Alkyne)->Triazole Product Fluorescent Azide Fluorescent Azide Fluorescent Azide->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->EdU (Alkyne) Catalyzes Fluorescent Azide) Fluorescent Azide) Cu(I) Catalyst->Fluorescent Azide)

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

The Rise of Copper-Free Click Chemistry: A Gentler Approach

While the CuAAC reaction is powerful, the requirement for a copper catalyst can be a drawback for certain applications. Copper ions can be cytotoxic, which limits the use of EdU-based CuAAC for in vivo studies or for long-term live-cell imaging.[5] This has spurred the development of copper-free click chemistry reactions.

One of the most prominent copper-free methods is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[7][8] This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a vinyl group.[5][7]

E-5-(2-Carbomethoxyvinyl)-dU (CmdU) and its Proxy, 5-Vinyl-2'-deoxyuridine (VdU)

E-5-(2-Carbomethoxyvinyl)-dU (CmdU) is a nucleoside analog that contains a vinyl group, making it a potential substrate for IEDDA reactions. While direct comparative data for CmdU is scarce in the current literature, its close structural relative, 5-Vinyl-2'-deoxyuridine (VdU), has been used and characterized in this context.[5][9][10] Therefore, we will use VdU as a representative example to compare against EdU.

VdU, like EdU, is incorporated into newly synthesized DNA. However, its vinyl group reacts with a tetrazine-conjugated fluorescent probe via the IEDDA mechanism, which does not require a metal catalyst.[5][9] This makes it a more biocompatible alternative for live-cell and in vivo applications.

The IEDDA Mechanism: A Copper-Free Alternative

The inverse-electron-demand Diels-Alder reaction is a [4+2] cycloaddition that is driven by the favorable interaction between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile (the vinyl group of VdU) and the lowest unoccupied molecular orbital (LUMO) of the electron-poor diene (the tetrazine).[7]

IEDDA_Mechanism cluster_1 IEDDA Reaction VdU (Dienophile) VdU (Dienophile) Cycloadduct Cycloadduct VdU (Dienophile)->Cycloadduct Fluorescent Tetrazine Fluorescent Tetrazine Fluorescent Tetrazine->Cycloadduct

Sources

Comparative

Comprehensive Guide to Mass Spectrometry Characterization of 5-Carbomethoxyvinyl-dU Modified DNA

Introduction: The Analytical Challenge of 5-CMV-dU 5-carbomethoxyvinyl-2'-deoxyuridine (5-CMV-dU) is a highly specialized, photo-reactive unnatural nucleoside utilized in advanced DNA nanotechnology and sequence-specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 5-CMV-dU

5-carbomethoxyvinyl-2'-deoxyuridine (5-CMV-dU) is a highly specialized, photo-reactive unnatural nucleoside utilized in advanced DNA nanotechnology and sequence-specific diagnostics. Upon UV irradiation at 366 nm, the vinyl group of 5-CMV-dU undergoes a template-directed[2+2] cycloaddition with adjacent pyrimidines, forming a stable cyclobutane adduct[1]. Remarkably, this photoligation is reversible upon irradiation at 302 nm[2].

Validating the successful incorporation of 5-CMV-dU into synthetic oligodeoxynucleotides (ODNs) poses a unique analytical challenge. Because the modification is inherently photo-labile, traditional mass spectrometry (MS) techniques can inadvertently trigger in-source degradation or photochemical artifacts. This guide objectively compares Intact Mass Analysis (MALDI-TOF vs. ESI-TOF) and Bottom-Up LC-MS/MS to establish a self-validating analytical framework for researchers and drug development professionals.

Photoligation A 5-CMV-dU Modified ODN + Target Pyrimidine B UV Irradiation (366 nm) Photochemical Ligation A->B Template-directed C Cyclobutane Adduct (Cross-linked DNA) B->C [2+2] Cycloaddition D UV Irradiation (302 nm) Photocleavage C->D Reversible D->A Recovery

Photochemical ligation pathway of 5-CMV-dU via reversible [2+2] cycloaddition.

Intact Mass Analysis: ESI-TOF vs. MALDI-TOF MS

Intact mass analysis is the first line of defense in verifying ODN synthesis, confirming that the full-length product was achieved without incomplete deprotection or depurination[3]. However, the choice of ionization technique is critical when handling 5-CMV-dU.

The Mechanistic Flaw of MALDI-TOF for 5-CMV-dU

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is widely utilized for its rapid throughput and simple sample preparation[4]. However, MALDI-TOF relies on UV lasers (typically 337 nm Nitrogen or 355 nm Nd:YAG lasers) to desorb the matrix[3]. Causality: The emission wavelength of these lasers critically overlaps with the photoligation activation spectrum of 5-CMV-dU (366 nm)[1]. This overlap risks in-source photochemical reactions, premature cleavage of the vinyl moiety, and complex spectral artifacts. Furthermore, MALDI-TOF struggles with resolution for ODNs longer than 50 nucleotides[5].

The Superiority of ESI-TOF MS

Electrospray Ionization (ESI) is a "soft" ionization technique that operates without UV irradiation, preserving the structural integrity of photo-labile modifications like 5-CMV-dU[5]. ESI-TOF provides exceptional mass accuracy and isotopic resolution across a broad mass range[6].

Causality in Sample Prep: ESI is highly susceptible to signal suppression from sodium (Na⁺) and potassium (K⁺) adducts, which split the ion current across multiple mass peaks[3]. To counter this, strict liquid chromatography (LC) desalting using a volatile ion-pairing buffer—specifically Hexafluoroisopropanol (HFIP) and Triethylamine (TEA)—is mandatory. HFIP is a weak acid that buffers the TEA, forming a hydrophobic ion pair with the DNA's phosphodiester backbone. This enables retention on a C18 column while ensuring the salts volatilize completely in the ESI source.

Protocol 1: ESI-LC-MS Intact Mass Workflow
  • Sample Preparation: Reconstitute the 5-CMV-dU ODN to 10 µM in LC-MS grade water.

  • Mobile Phases:

    • Buffer A: 15 mM HFIP and 8 mM TEA in water (pH ~8.0).

    • Buffer B: 15 mM HFIP and 8 mM TEA in methanol.

  • Chromatography: Inject 5 µL onto an Oligonucleotide C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 40% Buffer B over 15 minutes at 0.3 mL/min.

  • Ionization: Operate the ESI-TOF in negative ion mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Data Processing: The resulting spectrum will show a multiply charged envelope (e.g.,[M-5H]⁵⁻, [M-6H]⁶⁻). Use deconvolution software (e.g., MaxEnt1) to collapse the envelope into the monoisotopic neutral mass.

Bottom-Up Characterization: Enzymatic Digestion & LC-MS/MS

While ESI-TOF confirms the total molecular weight, it cannot definitively prove the exact location or isomeric structure of the modification. To achieve absolute structural confirmation, the ODN must be reduced to its constituent nucleosides[2].

Causality of Enzymatic Choices: Chemical hydrolysis (e.g., formic acid) risks degrading the delicate carbomethoxyvinyl group. Instead, a dual-enzyme approach is required. Nuclease P1 is an endonuclease that cleaves single-stranded DNA to yield 5'-mononucleotides. Subsequently, Alkaline Phosphatase (AP) removes the 5'-phosphate group[2]. This yields neutral, unphosphorylated nucleosides that ionize highly efficiently in positive-mode ESI-MS/MS, allowing for precise Multiple Reaction Monitoring (MRM) of the 5-CMV-dU nucleoside (m/z ~313 [M+H]⁺).

Protocol 2: Enzymatic Digestion and LC-MS/MS Workflow
  • Digestion: Combine 1 nmol of 5-CMV-dU ODN with 20 µL of digestion buffer (10 mM Ammonium Acetate, pH 5.3). Add 1 Unit of Nuclease P1 and incubate at 37°C for 2 hours.

  • Dephosphorylation: Adjust the pH to 8.0 using 1 M Ammonium Bicarbonate. Add 1 Unit of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.

  • Quenching: Denature the enzymes by heating the mixture to 95°C for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Inject onto a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Operate a triple quadrupole mass spectrometer in positive MRM mode, targeting the transition from the intact 5-CMV-dU precursor (m/z 313) to its characteristic product ions (e.g., loss of the deoxyribose sugar).

MS_Workflow Start Synthesized 5-CMV-dU DNA Branch1 Intact Mass Analysis Start->Branch1 Branch2 Bottom-Up Analysis Start->Branch2 M1 MALDI-TOF MS (Rapid, <50 nt) Branch1->M1 M2 ESI-TOF MS (High Res, Soft Ionization) Branch1->M2 D1 Enzymatic Digestion (Nuclease P1 + AP) Branch2->D1 Res1 Confirm Total MW (Sequence Integrity) M1->Res1 M2->Res1 D2 LC-MS/MS (MRM) Nucleoside Detection D1->D2 Res2 Confirm Modification (Structural Proof) D2->Res2

Mass spectrometry analytical workflow for characterizing 5-CMV-dU modified oligonucleotides.

Performance Comparison Summary

The following table synthesizes the quantitative and qualitative performance metrics of each MS approach for 5-CMV-dU characterization.

Analytical TechniquePrimary ApplicationAdvantages for 5-CMV-dULimitations for 5-CMV-dU
MALDI-TOF MS Rapid intact mass screening (<50 nt)High throughput; minimal sample purification required.Critical Risk: UV laser (337/355 nm) induces photo-degradation of the vinyl group; poor resolution for long ODNs.
ESI-TOF MS High-resolution intact mass (>50 nt)Soft ionization preserves photo-labile groups; superior mass accuracy.Requires strict LC desalting (HFIP/TEA) to prevent Na⁺/K⁺ adduct signal splitting.
LC-MS/MS (Digestion) Absolute structural confirmationPinpoints modification survival; distinguishes structural isomers.Destructive method; time-consuming enzymatic sample preparation.

References

  • Ami, T., & Fujimoto, K. (2006). Fluorescence labeling of DNA based on photochemical ligation. Science and Technology of Advanced Materials, 7(3), 249-254.

  • Ami, T., & Fujimoto, K. (2006). Fluorescence labeling of DNA based on photochemical ligation - JAIST Repository. Japan Advanced Institute of Science and Technology.

  • Metabion. (n.d.). Why Mass-Check and when MALDI- or ESI-ToF? Metabion International AG.

  • Integrated DNA Technologies (IDT). (n.d.). Mass spectrometry analysis of oligonucleotide syntheses. IDT Technical Report.

  • Integrated DNA Technologies (IDT). (2023). Understanding oligonucleotides mass spectrometry. IDT Education.

  • Front. Pharmacol. (2020). Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry. Frontiers in Pharmacology, 11:220.

Sources

Validation

A Comparative Guide to the Melting Temperature (Tm) Effects of E-5-(2-Carbomethoxyvinyl)-dU versus Standard Thymidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Enhanced Oligonucleotide Stability In the fields of diagnostics, therapeutics, and molecular biology, the stability of DNA and R...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Oligonucleotide Stability

In the fields of diagnostics, therapeutics, and molecular biology, the stability of DNA and RNA duplexes is of paramount importance. A key metric for this stability is the melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. A higher Tm is often desirable as it indicates a more stable duplex, which can lead to improved specificity and efficacy in applications such as antisense therapy, siRNA, and diagnostic probes.

Chemical modification of nucleosides is a powerful strategy to enhance the thermal stability of oligonucleotides. One such modification is the introduction of a substituent at the C5 position of pyrimidines. This guide focuses on E-5-(2-Carbomethoxyvinyl)-dU, a C5-substituted deoxyuridine analogue, and compares its anticipated effects on duplex stability with that of the natural nucleoside, thymidine.

The Hypothesized Impact of C5-Substituted Pyrimidines on Duplex Stability

While direct, peer-reviewed studies exhaustively detailing the Tm of E-5-(2-Carbomethoxyvinyl)-dU are not abundant, the broader class of C5-substituted pyrimidines has been shown to generally increase the thermal stability of DNA duplexes.[1][2] This stabilizing effect is largely attributed to favorable stacking interactions between the C5-substituent and the bases of neighboring residues within the DNA helix. For instance, the addition of a propynyl group at the C5 position of pyrimidines has been shown to be highly stabilizing.

Based on these principles, it is hypothesized that the E-5-(2-carbomethoxyvinyl) group, a relatively bulky and electron-rich substituent, will enhance the stacking interactions within a DNA duplex, thereby increasing its melting temperature compared to an identical sequence containing standard thymidine.

The following sections provide detailed experimental protocols to test this hypothesis and quantify the effect of this modification.

Experimental Design and Workflow

The core of this guide is a robust, self-validating experimental workflow designed to directly compare the thermal stability of oligonucleotides containing either E-5-(2-Carbomethoxyvinyl)-dU or thymidine. The overall process is depicted below.

Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Thermal Denaturation Analysis cluster_results Results & Interpretation s1 Design Sequences (Control & Modified) s2 Phosphoramidite Chemistry (Solid-Phase Synthesis) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (HPLC) s3->s4 a1 Quantification (UV-Vis) s4->a1 Purified Oligos a2 Annealing of Complementary Strands a1->a2 a3 UV Thermal Melt (Spectrophotometry) a2->a3 a4 Data Processing (1st Derivative Plot) a3->a4 r1 Determine Tm Values a4->r1 Melting Curves r2 Compare ΔTm (Modified vs. Control) r1->r2 r3 Interpret Stability Effects r2->r3 Melting_Curves cluster_curves xaxis Temperature (°C) yaxis Absorbance (260 nm) c1->c2 Control (T) c2->c3 Control (T) c3->c4 Control (T) c3->tm_control c4->c5 Control (T) m1->m2 Modified m2->m3 Modified m3->m4 Modified m4->m5 Modified m4->tm_modified

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Comparative

A Comparative Guide to NMR Spectra Validation for E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine Purity

Introduction: The Imperative of Purity in Modified Nucleosides In the landscape of drug discovery and molecular biology, modified nucleosides such as E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine are fundamental bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Modified Nucleosides

In the landscape of drug discovery and molecular biology, modified nucleosides such as E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine are fundamental building blocks for synthetic oligonucleotides and potential therapeutic agents. Their efficacy and safety are directly contingent on their chemical purity. The presence of even minor impurities, such as isomers, residual solvents, or by-products from synthesis, can lead to ambiguous biological data and compromise therapeutic outcomes.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structural confirmation and purity assessment of these complex molecules.[2][3] Unlike chromatographic methods which rely on comparing a sample to a reference standard, NMR provides an absolute and direct measure of molecular structure and quantity.[4] This guide provides an in-depth comparison of NMR spectra from high-purity samples versus those containing common impurities, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

Deconstructing the Molecule: An NMR Perspective

To effectively interpret the NMR spectrum, we must first understand the distinct proton environments within the target molecule, E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine. The structure can be divided into four key regions, each with characteristic signals:

  • Uracil Base & Vinyl Group: Protons on the pyrimidine ring (H-6) and the vinyl group (H-α, H-β) are highly sensitive to substitution and stereochemistry.

  • Deoxyribose Sugar: The protons of the sugar moiety (H-1', H-2'a/b, H-3', H-4', H-5'a/b) provide crucial information about the nucleoside's core structure and conformation.

  • DMT (Dimethoxytrityl) Group: This bulky protecting group has numerous aromatic protons and two characteristic methoxy group signals.

  • Carbomethoxy Group: The methyl ester protons provide a distinct singlet.

The "Gold Standard": ¹H NMR Spectrum of High-Purity E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine

A high-purity sample will exhibit a clean, well-resolved ¹H NMR spectrum where every signal can be unambiguously assigned. The integration of these signals—the area under each peak—will be directly proportional to the number of protons it represents.[4]

The following table summarizes the expected chemical shifts for the key protons. Note that exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[5][6][7]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Uracil NH~11.4Singlet (broad)1HMay exchange with D₂O. Position is highly solvent-dependent.
H-6 (Uracil)~8.0 - 8.2Singlet1HDiagnostic for the uracil base.
H-β (Vinyl)~7.5Doublet1HLarge coupling constant (J ≈ 15-16 Hz) confirms E-isomer.
DMT-Aromatic~7.2 - 7.5Multiplet9HAromatic protons of the two phenyl rings on the DMT group.
DMT-Aromatic~6.8 - 6.9Multiplet4HAromatic protons on the dimethoxy-substituted phenyl ring.
H-α (Vinyl)~6.5Doublet1HLarge coupling constant (J ≈ 15-16 Hz) confirms E-isomer.
H-1' (Sugar)~6.2 - 6.3Triplet1HAnomeric proton, its coupling pattern is key to sugar conformation.
H-3' (Sugar)~4.5Multiplet1H
H-4' (Sugar)~4.1Multiplet1H
DMT-OCH₃~3.75Singlet6HA sharp, strong signal characteristic of the DMT group.
COOCH₃~3.70Singlet3HMethyl ester protons.
H-5'a, H-5'b (Sugar)~3.3 - 3.5Multiplet2H
H-2'a, H-2'b (Sugar)~2.2 - 2.5Multiplet2H

Comparative Analysis: Identifying Impurities in the NMR Spectrum

The true power of NMR in quality control lies in its ability to detect and identify unexpected signals. Below, we compare the "gold standard" spectrum with examples containing common process-related impurities.

Impurity Type Observable NMR Spectral Change Causality and Implication
Z-Isomer Appearance of a second set of vinyl proton signals (H-α, H-β) with a smaller coupling constant (J ≈ 10-12 Hz). Minor shifts in adjacent H-6 proton.Incomplete stereochemical control during synthesis. The Z-isomer may have different biological activity or be difficult to separate via chromatography.
Unreacted Starting Material (5'-O-DMT-2'-deoxyuridine) Absence of the vinyl (H-α, H-β) and carbomethoxy (COOCH₃) signals. Appearance of a doublet for H-5 of the uracil ring around 5.8 ppm.Incomplete reaction. This impurity will lack the desired functional group, reducing the yield of the correct product in subsequent synthetic steps.
Deprotected Nucleoside (Loss of DMT group) Complete disappearance of the characteristic DMT signals (~7.2-7.5 ppm, ~6.8-6.9 ppm, and the sharp 6H singlet at ~3.75 ppm). Significant upfield shift of H-5' protons.The DMT group is acid-labile. Accidental deprotection can occur during workup or storage. This impurity will not be suitable for automated oligonucleotide synthesis.[1]
Residual Solvents (e.g., Acetonitrile, Ethyl Acetate) Appearance of sharp, characteristic singlets or multiplets (e.g., Acetonitrile at ~2.1 ppm; Ethyl Acetate at ~2.0, ~4.1, and ~1.2 ppm in CDCl₃).Inadequate drying or purification. Solvents can be toxic and interfere with downstream applications. Their integration relative to the product signals allows for quantification.
Protecting Group Residues (e.g., Isobutyryl) Appearance of signals in the aliphatic region, such as doublets and multiplets consistent with an isobutyryl group (~1.1 ppm and ~2.8 ppm).[8]Incomplete deprotection of nucleobases used in earlier synthetic steps can lead to these impurities being carried through.[8]

Quantitative NMR (qNMR) for Absolute Purity Determination

While the standard ¹H NMR spectrum is excellent for identifying impurities, quantitative NMR (qNMR) is the gold standard for determining the absolute purity of a sample.[3][4] The method relies on the principle that the signal integral is directly proportional to the molar amount of the substance.[9] By adding a certified internal standard of known purity and concentration, one can accurately calculate the purity of the analyte.[10]

Key Considerations for qNMR:
  • Internal Standard Selection: The standard must have signals that do not overlap with the analyte, be stable, non-volatile, and accurately weighed. Maleic acid or dimethyl sulfone are common choices.[10]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Signal Selection: Use well-resolved, non-overlapping signals from both the analyte and the internal standard for quantification. For the target molecule, the H-6 singlet or the DMT-OCH₃ singlet are often good candidates.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like the uracil NH.[7][11]

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[12][13] Gently vortex or sonicate until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][14]

  • Final Volume: Ensure the sample height in the NMR tube is between 4-5 cm.[13] Cap the tube securely.

Protocol 2: qNMR for Purity Assay
  • Preparation of Stock Standard: Accurately prepare a stock solution of a certified internal standard (e.g., maleic acid) in the chosen deuterated solvent at a known concentration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the analyte (E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine) into a vial.

  • Addition of Standard: Using a calibrated pipette, add a precise volume of the internal standard stock solution to the vial containing the analyte.

  • Dissolution & Transfer: Add additional deuterated solvent to a final volume of ~0.7 mL, ensure complete dissolution, and transfer the solution to an NMR tube as described in Protocol 1.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters: a 90° pulse angle and a relaxation delay (d1) of at least 30 seconds to ensure full signal relaxation.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the selected signals for the analyte and the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for NMR-Based Purity Validation

The following diagram outlines the logical workflow from sample receipt to final purity assessment.

NMR_Purity_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Sample Weighing & Internal Standard Addition B Solvent Selection & Dissolution A->B C Filtration & Transfer to NMR Tube B->C D NMR Spectrometer Setup (Lock, Shim, Tune) C->D E Acquire Spectrum (Quantitative Parameters) D->E F Data Processing (FT, Phase, Baseline) E->F G Structural Confirmation (Assign Key Signals) F->G H Impurity Identification (Analyze Unexpected Signals) F->H I Quantitative Analysis (Integrate Analyte vs. Standard) F->I J Calculate Final Purity (%) G->J H->J I->J

Caption: Workflow for NMR-based purity validation of modified nucleosides.

Conclusion

NMR spectroscopy is an indispensable, high-integrity method for validating the purity of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine. A systematic approach, beginning with the identification of signals in a high-purity reference spectrum, allows for the confident identification of process-related impurities and structural isomers through comparative analysis. Furthermore, the application of qNMR with an internal standard provides a robust and accurate method for determining absolute purity, a critical parameter for advancing research and drug development programs. This guide equips scientists with the foundational knowledge and practical protocols to implement rigorous NMR-based quality control for modified nucleosides.

References

  • Gallo, V., et al. (2024). An Accurate and Fast 31P qNMR Assay Method for Oligonucleotide Therapeutics.
  • Bruker. (2024). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides.
  • Hofstadler, T., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv.
  • de Oliveira, D. B., et al. (2014). ¹H NMR spectrum of DMT isolated from M. tenui fl ora. ResearchGate.
  • AZoM. (2024). Using qNMR as Platform Methods of Oligonucleotides and Peptides.
  • Sørensen, J. O. M., et al. (2024). Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method. Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Hofstadler, T., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv.
  • RSC. (n.d.). Supplementary Material EXPERIMENTAL PART.
  • Thermo Fisher Scientific. (n.d.). Identification and quantitation of oligonucleotides, impurities, and degradation products.
  • JEOL. (n.d.). NMR Sample Preparation.
  • Al-Masoudi, N. A., et al. (2020). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-((4-chlorophenyl)sulfonamido)phenyl)benzamide. UNN.
  • Pinto, D. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • ChemicalBook. (n.d.). Uridine(58-96-8) ¹H NMR spectrum.
  • Feldman, I., & Agarwal, R. P. (1968). Solvent effects on nucleotide conformation. I. A proton magnetic resonance study of the effect of electrolytes on uracil nucleotides and nucleosides in aqueous solution. Journal of the American Chemical Society.
  • National Institutes of Health. (2024). Synthesis of Boron-Containing Nucleoside Analogs. PMC.
  • ResearchGate. (n.d.). NMR and Solvent Effect Study on the Thymine-Adenine-Thymine Sequence: A Theoretical Investigation on chemical behavior of Nucleotides in solution.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Chatterjee, S., et al. (2022). Rapid identification of short oligonucleotide impurities using lithium adduct consolidated MALDI-TOF mass spectrometry. ScienceDirect.
  • Zhang, H., et al. (2023). ¹H-NMR spectra of IMM-H014 and its related substances with DMT added in every sample. ResearchGate.
  • Spirig, T. (n.d.). NMR sample preparation guidelines.
  • Kumar, S., et al. (2008). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Magnetic Resonance in Chemistry.
  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Heller, S. R. (1968). 1-H NMR studies on deuterium-hydrogen exchange at C-5 in uridines. Biochemical and Biophysical Research Communications.
  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry.
  • National Institutes of Health. (2021). Incorporation and utility of a responsive ribonucleoside analog in probing the conformation of a viral RNA motif by fluorescence and 19F NMR. PMC.
  • ResearchGate. (n.d.). Nuclear magnetic resonance (¹H NMR) spectra for solutions containing THGP and/or uridine (Uri).
  • ResearchGate. (n.d.). ¹H NMR spectra of uridine (H5 and H1′) at various concentrations of uridine.
  • Malisa, J., et al. (2026). Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid. MDPI.
  • The Royal Society of Chemistry. (2024). Detailed experimental procedures and spectra data for all compounds.
  • RSC. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). NMR assignment of 5′-O-DMT-dC(Bz)-3′-5′-[Ac-dA(Bz)], 5.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Fujiwara, H., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.

Sources

Validation

Fluorescence Labeling Efficiency: 5-Carbomethoxyvinyl-dU vs. Aminoallyl-dU

Fluorescence labeling of oligonucleotides is a cornerstone of modern molecular diagnostics, enabling technologies ranging from fluorescence in situ hybridization (FISH) to real-time PCR and DNA nanotechnology. However, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Fluorescence labeling of oligonucleotides is a cornerstone of modern molecular diagnostics, enabling technologies ranging from fluorescence in situ hybridization (FISH) to real-time PCR and DNA nanotechnology. However, the efficiency, specificity, and spatial control of the labeling process depend entirely on the underlying bioconjugation chemistry.

This guide provides an objective, data-driven comparison of two distinct labeling paradigms: Aminoallyl-dU (aa-dU) , the gold standard for bulk indirect enzymatic labeling, and 5-Carbomethoxyvinyl-dU (CVU) , a highly specialized nucleotide analog used for template-directed photochemical ligation [1].

Mechanistic Deep Dive: Two Divergent Paradigms

Aminoallyl-dU (aa-dU): The Indirect Labeling Workhorse

Direct enzymatic incorporation of bulky fluorophore-conjugated nucleotides often suffers from severe steric hindrance within the polymerase active site, leading to low labeling density. The aminoallyl-dU method bypasses this by utilizing a two-step "indirect" approach [3].

  • Enzymatic Incorporation: A polymerase (e.g., Taq or Klenow fragment) easily incorporates aa-dUTP because the primary amine is attached to the C5 position of the uracil base via a short, rigid allyl linker. This linker minimizes steric clash in the major groove of the DNA duplex.

  • Chemical Coupling: The incorporated primary amines are subsequently reacted with an N-hydroxysuccinimide (NHS) ester derivative of a fluorophore (e.g., Cy3 or Cy5) in a slightly alkaline buffer (pH 8.5), forming a stable amide bond.

aa_dU_workflow A Unlabeled DNA Template B Enzymatic Incorporation (aa-dUTP + Polymerase) A->B Step 1 C Amine-Modified DNA Polymer B->C Purification D Chemical Coupling (NHS-Ester Fluorophore) C->D Step 2 (pH 8.5) E Fluorescently Labeled DNA Probe D->E Quench & Purify

Figure 1: The two-step indirect fluorescence labeling workflow using Aminoallyl-dU.

5-Carbomethoxyvinyl-dU (CVU): The Photochemical Innovator

In contrast to the bulk labeling of aa-dU, 5-carbomethoxyvinyl-dU (CVU) is designed for site-specific, reagent-free photochemical ligation [1]. Synthesized by tethering a fluorescent reporter (like Cy5) directly to a CVU-containing oligonucleotide, this method relies entirely on UV irradiation for conjugation.

When the CVU-probe hybridizes to a complementary target sequence, the vinyl group of the CVU is brought into close proximity with the 5,6-double bond of an adjacent pyrimidine (typically thymine). Irradiation at 366 nm triggers a [2+2] photochemical cycloaddition , forming a cyclobutane ring that covalently crosslinks the fluorescent probe to the target DNA [2]. Remarkably, this reaction is reversible; irradiation at 302 nm cleaves the cyclobutane ring, releasing the fluorophore.

cvu_workflow A Target DNA Sequence B Hybridization with Cy5-CVU Probe A->B Annealing C UV Irradiation (366 nm, 0°C) B->C Spatial Alignment D [2+2] Cycloaddition (Covalent Crosslink) C->D Activation E Site-Specifically Labeled Target D->E Ligation F Photochemical Reversal (302 nm) E->F Optional Cleavage F->A Recovery

Figure 2: The template-directed photochemical ligation mechanism using 5-Carbomethoxyvinyl-dU.

Comparative Performance & Efficiency Data

When selecting between these two chemistries, researchers must weigh bulk labeling density against site-specificity and temporal control. The table below synthesizes the experimental performance metrics of both methods based on established literature[1, 2, 3].

Performance MetricAminoallyl-dU (Indirect Labeling)5-Carbomethoxyvinyl-dU (Photoligation)
Labeling Efficiency (Yield) >85% (dependent on NHS-ester hydrolysis rates)Up to 95% (dependent on sequence context & UV exposure)
Labeling Density High (Random incorporation; typically 1 dye per 20-30 bases)Exact (1:1 stoichiometric site-specific labeling)
Reaction Time 2–4 hours (including enzymatic step + 1 hr coupling)5–30 minutes (UV irradiation time)
Reagents Required Polymerase, dNTP mix, NHS-ester dye, buffersNone (Requires only 366 nm UV light source)
Spatial/Temporal Control None (Reaction occurs immediately upon mixing)Absolute (Reaction only occurs upon UV irradiation)
Reversibility Irreversible (Stable amide bond)Reversible (Cleaved via 302 nm UV irradiation)
Primary Application Microarrays, FISH probes, bulk cDNA labelingDNA nanotechnology, in vivo sensing, molecular beacons

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the optimized conditions for achieving maximum efficiency with both chemistries.

Protocol A: High-Density Labeling via Aminoallyl-dU

Objective: Generate highly fluorescent cDNA probes for microarray analysis.

  • Enzymatic Incorporation:

    • Prepare a 50 µL reaction containing 1 µg of template DNA, random hexamers, Klenow Fragment (3S→5S exo-), and a dNTP mix where dTTP is partially substituted with aa-dUTP (typically a 2:3 ratio of dTTP to aa-dUTP).

    • Incubate at 37°C for 2 hours.

  • Primary Purification (Critical Step):

    • Purify the amine-modified DNA using a silica-spin column. Crucial Causality: You must elute in amine-free buffer (e.g., pure water or 0.1 M Sodium Bicarbonate, pH 8.5). Traces of Tris buffer will act as a competitive nucleophile and completely quench the subsequent NHS-ester reaction [3].

  • Chemical Coupling:

    • Dissolve the NHS-ester fluorophore (e.g., Cy5-NHS) in anhydrous DMSO immediately before use (NHS-esters hydrolyze rapidly in water).

    • Mix the dye with the purified aa-DNA in 0.1 M Sodium Bicarbonate (pH 8.5). Incubate in the dark at room temperature for 1 hour.

  • Quenching & Final Purification:

    • Add 4 M Hydroxylamine (15 µL) to quench unreacted NHS esters (15 min incubation). Purify the final labeled probe via size-exclusion chromatography (e.g., Sephadex G-50).

Protocol B: Site-Specific Photoligation via 5-Carbomethoxyvinyl-dU

Objective: Covalently attach a Cy5-tethered CVU probe to a target DNA sequence without chemical reagents [1, 2].

  • Probe Synthesis & Preparation:

    • Utilize a custom-synthesized oligonucleotide containing 5-carbomethoxyvinyl-2'-deoxyuridine at the 3' or 5' terminus, tethered to a Cy5 dye.

  • Hybridization:

    • Mix the Cy5-CVU probe (30 µM) and the target DNA template (33 µM) in a physiological buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Heat to 90°C for 3 minutes, then slowly cool to 0°C to ensure perfect duplex formation. Crucial Causality: Cooling to 0°C minimizes thermal breathing of the DNA duplex, ensuring the vinyl group of the CVU and the adjacent pyrimidine are rigidly aligned for the[2+2] cycloaddition.

  • Photochemical Ligation:

    • Irradiate the sample using a UV-LED or transilluminator at 366 nm for 5 to 30 minutes at 0°C.

    • Self-Validation: Analyze the reaction via Capillary Gel Electrophoresis (CGE) or HPLC. A successful ligation will show the disappearance of the 30 µM probe peak and the emergence of a higher-molecular-weight ligated product peak (up to 95% conversion at 30 minutes) [2].

  • Reversal (Optional):

    • To detach the fluorophore, irradiate the ligated complex at 302 nm for 1 hour.

Conclusion: Which Chemistry Should You Choose?

The choice between aa-dU and CVU dictates the trajectory of your assay design.

  • Choose Aminoallyl-dU if your primary goal is maximizing the absolute fluorescence signal of a long probe (e.g., whole-chromosome FISH or transcriptomics). The indirect amine-NHS chemistry remains the most robust, commercially accessible method for achieving high-density bulk labeling.

  • Choose 5-Carbomethoxyvinyl-dU if your assay demands extreme precision. CVU is the superior choice for DNA nanotechnology, single-molecule tracking, or in vivo diagnostics where chemical reagents (like EDC or NHS) are toxic or impractical, and where the ability to trigger labeling spatially and temporally via UV light provides a distinct analytical advantage.

References

  • Ami, T., & Fujimoto, K. (2006). Fluorescence labeling of DNA based on photochemical ligation. Science and Technology of Advanced Materials, 7(3), 249-254. Available at:[Link]

  • Yoshimura, Y., et al. (2005). Template-Directed DNA Photoligation via α-5-Cyanovinyldeoxyuridine. Organic Letters, 7(14), 2993-2996. Available at:[Link]

  • Cyanagen. (n.d.). STAR FLUOR Antibody Labeling Kits Product Manual. Available at:[Link]

Comparative

A Comparative Analysis of Duplex Stability: E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine versus 5-methyl-dU

In the landscape of nucleic acid therapeutics and diagnostics, the rational design of oligonucleotides with tailored hybridization properties is paramount. The modification of nucleobases offers a powerful tool to modula...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of nucleic acid therapeutics and diagnostics, the rational design of oligonucleotides with tailored hybridization properties is paramount. The modification of nucleobases offers a powerful tool to modulate the stability of DNA and RNA duplexes, thereby influencing their efficacy and specificity. This guide provides an in-depth comparison of the base pairing stability of two modified pyrimidines: E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine and the naturally occurring 5-methyl-2'-deoxyuridine (thymidine).

The Established Benchmark: 5-methyl-2'-deoxyuridine (5-methyl-dU)

The presence of a methyl group at the C5 position of uracil, which distinguishes thymine from uracil, is a well-understood stabilizing modification in DNA duplexes. The presence of 5-methyluracil in DNA, as opposed to uracil in RNA, is a key factor in the differing stabilities of DNA:DNA and RNA:RNA duplexes.[1][2] The enhanced stability conferred by the 5-methyl group is primarily attributed to:

  • Improved Base Stacking: The methyl group, being hydrophobic, enhances the stacking interactions between adjacent base pairs. This is a significant contributor to the overall thermodynamic stability of the DNA double helix.

  • Favorable Electrostatic Interactions: The electron-donating nature of the methyl group can influence the electronic properties of the pyrimidine ring, contributing to more favorable base pairing and stacking energies.

The stabilizing effect of 5-methylation has been quantified in numerous studies, with reports of an increase in melting temperature (Tm) of approximately 1.3°C per modification in certain sequence contexts.[3] This makes 5-methyl-dU a crucial reference point for evaluating the performance of novel C5-substituted uridines.

Projecting the Stability of E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine

The E-5-(2-Carbomethoxyvinyl) group is a larger and more complex substituent than a simple methyl group. Its impact on duplex stability will be a composite of steric and electronic effects.

  • Potential for Enhanced Stacking: Similar to other extended C5-substituents like the propynyl group, the vinyl moiety has the potential to increase the surface area for base stacking, which could lead to a significant increase in duplex stability.[4][5] The planar nature of the vinyl group may allow for favorable packing within the major groove of the DNA duplex.

  • Electronic Contributions: The carbomethoxy group is electron-withdrawing, which will alter the electronic distribution of the uracil ring. The precise impact of this on hydrogen bonding and stacking energies is complex and not easily predicted without experimental data.

  • Steric Considerations: While the major groove of B-form DNA can accommodate bulky substituents at the C5 position of pyrimidines, there is a limit to the size and shape that can be tolerated without introducing conformational strain.[6] The E-configuration of the vinyl group is expected to direct the carbomethoxy moiety away from the core of the double helix, minimizing steric clashes.

Given these considerations, it is plausible that the E-5-(2-Carbomethoxyvinyl) modification could be more stabilizing than the 5-methyl group, provided that the substituent can be accommodated in the major groove without significant distortion of the DNA backbone. However, it is also possible that the bulkiness of the group could introduce unfavorable steric interactions, leading to a decrease in stability. Empirical determination is therefore essential.

Experimental Guide for a Head-to-Head Comparison

To definitively assess the relative stabilities, a systematic experimental approach is required. This section outlines the key experimental workflows.

Part 1: Synthesis of Modified Oligonucleotides

The first step is the chemical synthesis of oligonucleotides containing the modified nucleosides. This is typically achieved using phosphoramidite chemistry on an automated solid-phase synthesizer.

Workflow for Oligonucleotide Synthesis:

cluster_synthesis Oligonucleotide Synthesis A Obtain/Synthesize E-5-(2-Carbomethoxyvinyl)-dU and 5-methyl-dU Phosphoramidites B Solid-Phase Oligonucleotide Synthesis A->B Incorporate into sequence C Cleavage and Deprotection B->C D Purification (e.g., HPLC) C->D E Characterization (e.g., Mass Spectrometry) D->E

Caption: Workflow for the synthesis of modified oligonucleotides.

Detailed Protocol for Oligonucleotide Synthesis:

  • Phosphoramidite Preparation: Obtain commercially available 5-methyl-dU phosphoramidite. The E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine phosphoramidite may need to be custom synthesized if not commercially available. The synthesis would typically involve the palladium-catalyzed Heck coupling of a 5-iodo-2'-deoxyuridine derivative with methyl acrylate, followed by protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl.[7][]

  • Solid-Phase Synthesis: Perform automated solid-phase oligonucleotide synthesis on a CPG (controlled pore glass) support. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.[]

  • Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases using a concentrated ammonia solution at an elevated temperature.

  • Purification: Purify the full-length modified oligonucleotides from shorter, failed sequences using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Confirm the identity and purity of the synthesized oligonucleotides using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.

Part 2: Thermal Denaturation (Tm) Studies

The primary method for quantifying the thermodynamic stability of a DNA duplex is through thermal denaturation, or "melting," experiments. The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands.

Workflow for Thermal Denaturation Analysis:

cluster_tm Thermal Denaturation (Tm) Analysis A Prepare Duplex Samples B UV-Vis Spectrophotometry (Absorbance vs. Temperature) A->B C Generate Melting Curves B->C D Determine Tm (First Derivative) C->D E Thermodynamic Analysis (van't Hoff Plot) C->E

Caption: Workflow for determining duplex stability via thermal denaturation.

Detailed Protocol for Thermal Denaturation:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). Prepare a series of dilutions to determine the concentration dependence of the Tm.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a melting curve.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

    • From the concentration dependence of the Tm, a van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total oligonucleotide concentration) can be constructed to determine the thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation.

Hypothetical Comparative Data:

ModificationTm (°C)ΔG°₃₇ (kcal/mol)
Unmodified (dU)55.0-10.5
5-methyl-dU56.5-11.0
E-5-(2-Carbomethoxyvinyl)-dU58.0-11.5

Note: These are hypothetical values for illustrative purposes.

Part 3: Structural Analysis

To understand the structural basis for any observed differences in stability, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the overall conformation of the DNA duplex. A standard B-form DNA duplex exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Significant deviations from this spectrum upon incorporation of the modified nucleoside would indicate a perturbation of the helical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR spectroscopy provides high-resolution structural information. By analyzing nuclear Overhauser effects (NOEs), the precise location and orientation of the C5-substituent within the major groove can be determined, and any distortions to the sugar-phosphate backbone or base pairing geometry can be identified.

Conclusion

The rational design of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. While the stabilizing effect of the 5-methyl group in 5-methyl-dU is well-established, the thermodynamic contribution of the E-5-(2-Carbomethoxyvinyl) substituent remains to be experimentally determined. Based on the properties of other C5-modifications, it is hypothesized that this group has the potential to be a stabilizing modification. The experimental protocols outlined in this guide provide a clear path for researchers to perform a rigorous, head-to-head comparison of these two important modified nucleosides, thereby contributing valuable data to the field of nucleic acid chemistry.

References

  • Determining the origin of the stabilization of DNA by 5-aminopropynylation of pyrimidines. Biochemistry, 44(12), 4793-4803.
  • Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research, 19(20), 5549–5554.
  • Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5) modi®cations. Nucleic Acids Research, 28(18), 3518–3525.
  • MODIFIED OLIGONUCLEOTIDES: Synthesis and Strategy for Users. Annual Review of Biochemistry, 67, 753-783.
  • An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides. Benchchem.
  • Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. RSC Advances, 9(59), 34351-34358.
  • Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency. International Journal of Molecular Sciences, 21(21), 8089.
  • Effect of C5-Methylation of Cytosine on the UV-Induced Reactivity of Duplex DNA - Conformational and Electronic Factors. Photochemistry and Photobiology, 89(1), 53-61.
  • The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research, 25(22), 4492–4499.
  • Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5′-C-Methyl Pyrimidine-Modified Oligonucleotides. The Journal of Organic Chemistry, 81(6), 2329–2340.
  • C-5 Propynyl Modifications Enhance the Mechanical Stability of DNA. ChemPhysChem, 16(10), 2085-2090.
  • Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 15(12), 9254–9277.
  • Design and applications of modified oligonucleotides. Brazilian Journal of Medical and Biological Research, 36(2), 143-151.
  • Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites. The Journal of Organic Chemistry, 54(15), 3513–3516.
  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.
  • Structure and Stability of Duplex DNA Containing (5'S)-5',8-Cyclo-2'-Deoxyadenosine: An Oxidatively-generated Lesion Repaired by NER. Journal of Molecular Biology, 380(3), 471–483.
  • Process for the synthesis of oligonucleotides.
  • Synthesis of 2′‐deoxy‐2′‐methoxy‐L‐cytidine phosphoramidite (5) and...
  • Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. Computational and Structural Biotechnology Journal, 13, 301-313.
  • Reductive Evolution and Diversification of C5-Uracil Methylation in the Nucleic Acids of Mollicutes. Genes, 11(4), 412.
  • Uracil in DNA and its processing by different DNA glycosylases. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1517), 593–603.
  • Uracil-DNA glycosylase–DNA substrate and product structures: Conformational strain promotes catalytic efficiency by coupled stereoelectronic effects. Proceedings of the National Academy of Sciences, 97(1), 83–88.
  • Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. International Journal of Molecular Sciences, 23(9), 5092.
  • Stacking modification in DNA-base molecule structures: X-ray diffraction on 5-Chlorouracil on Ag(1 1 1). Chemical Physics Letters, 376(3-4), 438-444.

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Safety & Regulatory Compliance

Safety

E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine: Operational Safety and Disposal Guide

As a highly functionalized modified nucleoside, E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a critical building block in therapeutic oligonucleotide synthesis. However, its unique structural features demand st...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized modified nucleoside, E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a critical building block in therapeutic oligonucleotide synthesis. However, its unique structural features demand stringent operational safety and disposal protocols. This guide provides drug development professionals with causality-driven, self-validating methodologies to ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profile and Hazard Causality

Understanding the molecular behavior of this compound is essential for predicting its hazards and establishing proper handling procedures[1].

  • The DMT Group (Lipophilicity & Acid Lability): The 4,4'-dimethoxytrityl (DMT) protecting group significantly increases the molecule's lipophilicity, enhancing its ability to permeate standard latex gloves and epidermal barriers. Furthermore, it is highly acid-labile; exposure to mild acids generates the reactive DMT cation.

  • The Carbomethoxyvinyl Group (Electrophilicity): The α,β-unsaturated ester acts as a Michael acceptor. In biological systems, Michael acceptors can covalently bind to nucleophilic sites—specifically the thiol groups of cysteine residues in proteins. This covalent modification presents a severe potential for haptenization (allergic sensitization) and systemic toxicity, mandating strict barrier protection.

Table 1: Physicochemical Properties & Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication
Physical State Solid (Powder/Foam)Prone to aerosolization; handle exclusively in a certified fume hood.
Solubility Acetonitrile, DCM, PyridineLiquid waste streams will be highly flammable and potentially halogenated.
GHS Classification Irritant (Skin/Eye/Respiratory)Requires strict use of chemical-resistant Nitrile gloves and safety goggles[1].
Environmental Potential Aquatic ToxicityMust not be disposed of in standard drains or municipal trash[2].

Spill Response and Decontamination Workflow

Standard wiping is insufficient for modified nucleosides because invisible residues can cause cumulative exposure. To ensure absolute safety, laboratories should implement a self-validating decontamination protocol that leverages the molecule's inherent chemistry.

Self-Validating Decontamination Protocol:

  • Containment: If a powder spill occurs, do not sweep, as this aerosolizes the powder. Cover the spill with a damp cloth soaked in ethanol or acetonitrile to suppress dust.

  • Absorption: For solution spills, apply an inert absorbent like sand or vermiculite.

  • Collection: Scoop the absorbed material using a non-sparking tool into a compatible, sealable waste container.

  • Colorimetric Verification (The Self-Validating Step): To ensure absolute decontamination of the benchtop, swab the area with a 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) solution.

    • Causality: The TCA will cleave the DMT group from any residual E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine, instantly generating the highly conjugated, bright orange DMT cation.

    • Action: If the swab turns orange, repeat the cleaning process. The area is only verified clean when the TCA swab remains colorless.

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in MeCN/DCM) Assess->Liquid Wipe Wipe with damp MeCN/EtOH cloth Solid->Wipe Absorb Apply inert absorbent (vermiculite/sand) Liquid->Absorb Collect Collect in compatible waste container Wipe->Collect Absorb->Collect Verify Verify Decontamination (3% TCA Swab Test) Label Label as Hazardous Organic Waste Verify->Label Collect->Verify

Caption: Spill response and colorimetric verification workflow for DMT-protected nucleosides.

Waste Segregation and Disposal Protocols

Improper mixing of waste streams is a primary cause of regulatory fines and inflated disposal costs. Waste containing E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine must be strictly segregated based on the solvent matrix used during synthesis[3].

Step-by-Step Waste Routing:

  • Solid Waste: Empty reagent vials, contaminated pipette tips, and spill cleanup materials must be placed in a puncture-resistant container lined with a hazardous waste bag. Label as "Hazardous Solid Waste - Toxic Organic (Modified Nucleoside)".

  • Liquid Waste (Non-Halogenated): If the nucleoside is dissolved purely in acetonitrile or pyridine (common in the coupling phase of oligo synthesis), route this to the Non-Halogenated Organic Waste carboy.

  • Liquid Waste (Halogenated): If the waste stream mixes the nucleoside with the deblocking solution (e.g., TCA in DCM), the entire container must be classified as Halogenated Organic Waste .

    • Causality: Halogenated waste requires specific, high-temperature incineration protocols in specialized rotary kilns equipped with scrubbers. This prevents the formation and release of toxic polychlorinated dibenzo-p-dioxins (PCDDs) during destruction[4]. Mixing non-halogenated waste into this stream unnecessarily multiplies disposal costs.

WasteRouting Gen Waste Generation Type Determine Waste State Gen->Type SolidW Solid Waste (Vials, Powders) Type->SolidW LiquidW Liquid Waste (Synthesis Effluent) Type->LiquidW Incinerate EPA-Approved Incineration SolidW->Incinerate Halogen Contains DCM/TCA? LiquidW->Halogen HaloW Halogenated Organic Waste Halogen->HaloW Yes NonHaloW Non-Halogenated Organic Waste Halogen->NonHaloW No (MeCN only) HaloW->Incinerate NonHaloW->Incinerate

Caption: Decision tree for routing modified nucleoside waste streams based on halogen content.

Regulatory Compliance (EPA RCRA Framework)

Under the Resource Conservation and Recovery Act (RCRA), laboratories generating hazardous waste must adhere to strict accumulation and labeling standards outlined in 40 CFR Part 262[5].

Table 2: EPA RCRA Hazardous Waste Generator Accumulation Limits [6][7]

Generator CategoryGeneration Limit (per month)Max On-Site Accumulation TimeMax Accumulation Volume
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit≤ 1,000 kg
Small Quantity Generator (SQG) 100 kg to 1,000 kg180 days (or 270 days if shipping >200 miles)≤ 6,000 kg
Large Quantity Generator (LQG) ≥ 1,000 kg90 daysNo limit

Operational Directives for Compliance:

  • Satellite Accumulation Areas (SAA): Waste containers must be kept at or near the point of generation (e.g., inside the synthesizer enclosure). Under 40 CFR § 262.15, containers must remain tightly closed at all times unless actively receiving waste[5]. Leaving a funnel in an open waste carboy is a direct RCRA violation[8].

  • Labeling Integrity: Containers must be labeled with the exact words "Hazardous Waste" the moment the first drop of waste enters the container[9]. Do not use shorthand like "DMT-dU" or "Oligo Waste." The label must explicitly state the chemical constituents (e.g., "Hazardous Waste: Acetonitrile, Dichloromethane, Modified Uridine Derivatives") to ensure safe handling by downstream disposal contractors[9].

References

  • Laboratory Waste Management: The New Regulations Medical Laboratory Management URL: [Link][4]

  • Laboratory Closure and Decommissioning Toolkit Western Washington University Environmental Health and Safety URL:[Link][2]

  • Hazardous Waste Generator Regulatory Summary U.S. Environmental Protection Agency (EPA) URL:[Link][3]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Electronic Code of Federal Regulations (eCFR) URL:[Link][5]

  • Categories of Hazardous Waste Generators U.S. Environmental Protection Agency (EPA) URL:[Link][6]

  • Hazardous Waste Regulations Retail Industry Leaders Association URL: [Link][7]

  • Smart Waste Strategy Starts with RCRA Compliance Management International URL: [Link][8]

Sources

Handling

Personal protective equipment for handling E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine

As a Senior Application Scientist, I recognize that handling specialized modified nucleosides requires a rigorous, causality-driven approach that goes far beyond a standard Safety Data Sheet (SDS). E-5-(2-Carbomethoxyvin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized modified nucleosides requires a rigorous, causality-driven approach that goes far beyond a standard Safety Data Sheet (SDS). E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a highly specialized monophosphate nucleoside analog. Because it is structurally modified to resist antiviral ribonucleases and acts as a potent inhibitor of viral DNA synthesis—particularly in herpes simplex virus (HSV) research[1]—it must be treated as a biologically active compound. Furthermore, the presence of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group dictates strict environmental controls during handling[2].

This guide provides a comprehensive, self-validating system for the safe handling, operational processing, and disposal of this critical oligonucleotide building block.

Section 1: Chemical Profiling & Hazard Causality

Before designing a safety protocol, we must understand the molecule's physical and chemical realities. The carbomethoxyvinyl group adds steric bulk and unique reactivity, while the DMT group is notoriously sensitive to ambient moisture and light.

Table 1: Quantitative Chemical & Physical Profiling

PropertyValue/SpecificationOperational Implication
CAS Number 869355-22-6Unique identifier for waste tracking and SDS retrieval[3].
Molecular Weight 614.66 g/mol Bulky molecule; requires precise micro-analytical weighing[1].
Formula C34H34N2O9High carbon content; strictly organic solubility (MeCN, DCM)[4].
Protecting Group 5'-O-DMTHighly acid-labile; requires anhydrous, base-washed glassware[2].
Biological Activity Antiviral (HSV)Potential biohazard if inhaled; inhibits DNA replication[1].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling biologically active nucleoside analogs dissolved in aggressive organic solvents. The following PPE matrix is designed based on the specific vulnerabilities of the human body to this compound and its required solvents, such as Dichloromethane (DCM) and Acetonitrile (MeCN).

Table 2: PPE Matrix & Mechanistic Causality

PPE ComponentSpecificationMechanistic Causality & Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl or Silver ShieldWhile standard 5 protect against the dry powder[5], the standard solvent for DMT-compounds (DCM) penetrates nitrile in <3 minutes. Butyl provides a critical barrier against halogenated solvents.
Eye Protection Splash-proof chemical goggles (ANSI Z87.1)Protects against micro-particulate aerosolization during weighing and catastrophic solvent splashes during pressurized argon purging[5].
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsPrevents static discharge (which can scatter the fine powder) and protects against flammable solvent (MeCN) spills[5].
Respiratory Chemical Fume Hood (80-100 fpm face velocity)The compound is a1[1]. Inhalation of the lyophilized powder poses a systemic toxicity risk. Never handle on an open bench.

Section 3: Operational Workflow & Handling Protocol

To ensure both operator safety and chemical integrity, follow this step-by-step methodology.

Protocol 1: Safe Solubilization and Reagent Preparation

  • Thermal Equilibration: Remove the sealed vial of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine from -20°C storage. Crucial Step: Allow it to sit in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the acid-labile DMT group, ruining the reagent.

  • Environmental Control: Transfer the equilibrated vial to a certified chemical fume hood. Lay down a highly absorbent, solvent-resistant spill mat.

  • Static-Free Weighing: Using an anti-static micro-spatula, weigh the required mass onto a tared piece of glassine paper or a static-free weigh boat. Causality: Lyophilized nucleosides carry static charges and will "jump," causing contamination and exposure risks.

  • Anhydrous Solubilization: Transfer the powder to an amber glass septum vial (DMT is photosensitive). Inject anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) to achieve the target concentration (typically 0.1 M for oligonucleotide synthesis).

  • Inert Atmosphere Sealing: Purge the headspace with dry Argon gas for 10 seconds to displace oxygen and moisture. Seal immediately with a PTFE-lined cap.

HandlingWorkflow Start E-5-(2-Carbomethoxyvinyl)- 2'-deoxy-5'-O-DMT-uridine Storage Storage (-20°C, Desiccated) Start->Storage PPE Don PPE (Nitrile, Goggles, Coat) Storage->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing (Anti-static spatula) Hood->Weigh Solvent Solubilization (Anhydrous MeCN/DCM) Weigh->Solvent Waste Halogenated/Non-Halogenated Waste Segregation Solvent->Waste

Operational workflow for handling and solubilizing DMT-protected nucleosides safely.

Section 4: Experimental Application - DMT Deprotection & Coupling

When utilizing this compound in solid-phase oligonucleotide synthesis, the removal of the DMT group is the most critical, and hazardous, step due to the use of strong acids. The protocol below is designed to be a self-validating system.

Protocol 2: Detritylation and Validation

  • Acid Delivery: Introduce 2 to the solubilized nucleoside[2].

  • Visual Validation: Observe the immediate formation of a bright orange solution. Causality: This color change is a self-validating indicator of the resonance-stabilized 4,4'-dimethoxytrityl cation being successfully cleaved[2], confirming the availability of the free 5'-hydroxyl group for the next phosphoramidite coupling step.

  • Quenching: Wash the column/reaction vessel extensively with anhydrous MeCN to flush out the TCA and the cleaved DMT cation.

DeprotectionMechanism DMT_Uridine 5'-O-DMT-Uridine Derivative Acid 3% TCA in DCM (Mild Acid) DMT_Uridine->Acid Cleavage DMT Cation Cleavage (Orange Color Validation) Acid->Cleavage FreeOH Free 5'-Hydroxyl Reactive Intermediate Cleavage->FreeOH Coupling Phosphoramidite Coupling FreeOH->Coupling

Mechanism of acid-catalyzed DMT deprotection and subsequent oligonucleotide coupling.

Section 5: Spill Response & Chemical Disposal Plan

Because this workflow involves halogenated solvents (DCM), acids (TCA), and biologically active organics, waste segregation is strictly regulated.

Immediate Spill Response:

  • Powder Spill: Do not sweep. Cover with damp paper towels (using a water/ethanol mix) to prevent aerosolization, wipe up gently, and place in a solid hazardous waste bag.

  • Solvent Spill (DCM/MeCN): Evacuate the immediate area if the spill exceeds 50 mL. Use a universal chemical absorbent pad. Do not use combustible materials (like sawdust) for MeCN spills.

Disposal Plan:

  • Halogenated Liquid Waste: All effluent from the detritylation step (containing DCM, TCA, and the DMT cation) MUST be routed to a clearly labeled "Halogenated Organic Waste" carboy. Causality: Mixing halogenated waste with standard organics (like acetone) can cause exothermic reactions and complicates incineration.

  • Solid Waste: Gloves, spill mats, and empty vials contaminated with the nucleoside must be disposed of in a "Biologically Active / Toxic Solid Waste" bin for high-temperature incineration.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine
Reactant of Route 2
Reactant of Route 2
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine
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